Hdac-IN-57
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[[4-(hydroxycarbamoyl)phenyl]methyl]-2-(4-methoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N3O4/c1-28-18-8-6-15(7-9-18)19-12-17(10-11-22-19)20(25)23-13-14-2-4-16(5-3-14)21(26)24-27/h2-12,27H,13H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
BOPYJZYHIIFOOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)C(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Histone Deacetylase (HDAC) Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents that modulate gene expression by altering the epigenetic landscape of cells.[1][2] By inhibiting the enzymatic activity of HDACs, these compounds induce hyperacetylation of histones and other non-histone proteins, leading to a cascade of cellular events that can culminate in cell cycle arrest, differentiation, and apoptosis.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of HDAC inhibitors, summarizing key quantitative data, detailing common experimental protocols, and visualizing the intricate signaling pathways they influence. While extensive data exists for a variety of HDAC inhibitors, this guide will focus on the generalized mechanisms applicable across the class, as specific data for "Hdac-IN-57" is not publicly available.
Introduction to Histone Deacetylases (HDACs)
HDACs are a family of enzymes responsible for removing acetyl groups from the ε-amino group of lysine residues on histones and other proteins.[4] This deacetylation process leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[1][5] The HDAC superfamily is broadly categorized into four classes based on their homology to yeast HDACs:
-
Class I: HDAC1, 2, 3, and 8 are primarily localized in the nucleus.[5][6]
-
Class II: Divided into Class IIa (HDAC4, 5, 7, 9) and Class IIb (HDAC6, 10), these shuttle between the nucleus and cytoplasm.[5][6]
-
Class III: These are the NAD+-dependent sirtuins (SIRT1-7).[5]
Dysregulation of HDAC activity is a hallmark of many cancers, where their overexpression contributes to the silencing of tumor suppressor genes.[6][8]
The Core Mechanism of Action of HDAC Inhibitors
HDAC inhibitors exert their effects by binding to the active site of HDAC enzymes, typically chelating the zinc ion that is essential for their catalytic activity.[5][9] This inhibition prevents the removal of acetyl groups, leading to an accumulation of acetylated histones. The increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and DNA. This results in a more relaxed, open chromatin conformation known as euchromatin, which allows for the binding of transcription factors and the activation of gene expression.[1]
Beyond histones, HDAC inhibitors also affect the acetylation status of a multitude of non-histone proteins, including transcription factors (e.g., p53, NF-κB), chaperone proteins, and signaling molecules.[1][3] This broad substrate scope contributes to the pleiotropic effects of HDAC inhibitors.
Key Cellular Consequences of HDAC Inhibition:
-
Gene Expression Reprogramming: The primary outcome of HDAC inhibition is the altered expression of a wide array of genes. This includes the upregulation of tumor suppressor genes like p21, which leads to cell cycle arrest.[1]
-
Induction of Apoptosis: HDAC inhibitors can trigger both the intrinsic and extrinsic apoptotic pathways. They can upregulate pro-apoptotic proteins (e.g., Bim) and downregulate anti-apoptotic proteins.[1]
-
Cell Cycle Arrest: By increasing the expression of cell cycle inhibitors such as p21, HDAC inhibitors can halt the cell cycle at the G1/S or G2/M phase.[1]
-
Inhibition of Angiogenesis: Some HDAC inhibitors have been shown to suppress the formation of new blood vessels, a critical process for tumor growth.[1]
-
Modulation of the Immune Response: HDAC inhibitors can enhance the immunogenicity of tumor cells and modulate the function of immune cells.
Quantitative Data for Common HDAC Inhibitors
The following table summarizes key quantitative data for several well-characterized HDAC inhibitors. This data is crucial for comparing the potency and selectivity of different compounds.
| HDAC Inhibitor | Class(es) Inhibited | IC50 (nM) - Pan-HDAC | IC50 (nM) - Specific Isoforms | Key Cellular Effects |
| Vorinostat (SAHA) | Pan-HDAC | ~50 | HDAC1: 10, HDAC2: 20, HDAC3: 10 | Cell cycle arrest, apoptosis, differentiation[10] |
| Romidepsin (FK228) | Class I selective | ~36 | HDAC1: 1.1, HDAC2: 2.1 | Apoptosis, induction of p21[10] |
| Entinostat (MS-275) | Class I selective | - | HDAC1: 80, HDAC2: 1700, HDAC3: 200 | Cell cycle arrest, immune modulation[10][11] |
| Panobinostat (LBH589) | Pan-HDAC | ~10-20 | Broad activity against Class I, II, IV | Apoptosis, anti-angiogenesis[12] |
| Belinostat (PXD101) | Pan-HDAC | ~27 | Broad activity against Class I, II | Cell cycle arrest, DNA damage[2] |
| Trichostatin A (TSA) | Pan-HDAC (research tool) | ~1.5 | Broad activity against Class I, II | Potent inducer of histone acetylation[8] |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to elucidate the mechanism of action of HDAC inhibitors.
In Vitro HDAC Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.
Methodology:
-
Reagents: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6), fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), Trichostatin A (as a positive control), and the test compound.
-
Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, add the recombinant HDAC enzyme, the fluorogenic substrate, and the test compound at various concentrations. c. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). d. Add a developer solution that specifically reacts with the deacetylated substrate to produce a fluorescent signal. e. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis for Histone Acetylation
Objective: To assess the effect of an HDAC inhibitor on the acetylation levels of histones and other proteins in cells.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line) and treat with various concentrations of the HDAC inhibitor for a specific duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. c. Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) or other acetylated proteins of interest, and a loading control (e.g., anti-β-actin). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative change in protein acetylation.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of an HDAC inhibitor on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Treat cells with the HDAC inhibitor at different concentrations and for various time points.
-
Cell Staining: a. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS). b. Fix the cells in cold 70% ethanol and store at -20°C. c. Rehydrate the cells in PBS and treat with RNase A to remove RNA. d. Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the fluorescence intensity of the PI stain.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
HDAC inhibitors impact a multitude of signaling pathways that are critical for cell survival and proliferation. The following diagrams, generated using the DOT language, illustrate some of these key pathways.
Caption: Core mechanism of HDAC inhibitor action.
Caption: HDAC inhibitor-induced cell cycle arrest via p21.
Caption: Induction of apoptosis by HDAC inhibitors.
Conclusion and Future Directions
HDAC inhibitors represent a powerful class of therapeutic agents with a complex and multifaceted mechanism of action. Their ability to reprogram gene expression and influence a wide range of cellular processes has led to their approval for the treatment of certain hematological malignancies and their ongoing investigation in a variety of other cancers and diseases.[1][13] Future research will likely focus on the development of more isoform-selective HDAC inhibitors to minimize off-target effects and enhance therapeutic efficacy. Furthermore, elucidating the intricate interplay between HDAC inhibition and other cellular signaling pathways will be crucial for the rational design of combination therapies. The continued exploration of the epigenetic landscape and the role of HDACs within it holds immense promise for the future of targeted therapeutics.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents [mdpi.com]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
- 5. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. youtube.com [youtube.com]
- 13. What's the latest update on the ongoing clinical trials related to HDAC? [synapse.patsnap.com]
Hdac-IN-57 biological activity in cancer cell lines
An In-depth Technical Guide on the Biological Activity of Histone Deacetylase (HDAC) Inhibitors in Cancer Cell Lines
Disclaimer: No specific information was found for a compound named "Hdac-IN-57" in the reviewed scientific literature. Therefore, this guide provides a comprehensive overview of the biological activity of the broader class of Histone Deacetylase (HDAC) inhibitors in cancer cell lines, a topic of significant interest in cancer research and drug development.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2][3] In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival.[4][5][6][7][8] HDAC inhibitors (HDACis) are a group of small molecules that block the activity of these enzymes, leading to the accumulation of acetylated histones and non-histone proteins, which in turn can reactivate silenced genes and induce various anti-cancer effects.[1][9] This guide details the core biological activities of HDAC inhibitors in cancer cell lines, supported by experimental methodologies and visual representations of the key signaling pathways involved.
Core Biological Activities of HDAC Inhibitors in Cancer Cells
The anti-cancer effects of HDAC inhibitors are multifaceted, primarily revolving around the induction of cell cycle arrest, apoptosis, and autophagy.[10][1][11]
Cell Cycle Arrest
HDAC inhibitors are well-documented to cause cell cycle arrest at various checkpoints, most commonly at the G1/S and G2/M transitions.[12][1][13] This is often mediated by the increased expression of cyclin-dependent kinase (CDK) inhibitors like p21WAF1/CIP1 and p27KIP1.[12][4][13] The acetylation of non-histone proteins, such as p53, also plays a significant role in this process.[11]
-
G1/S Arrest: HDAC inhibitors can induce the expression of p21, which in turn inhibits the activity of CDK2/cyclin E complexes, thereby preventing the cell from transitioning from the G1 to the S phase.[12][4]
-
G2/M Arrest: Some HDAC inhibitors can also induce G2/M arrest by affecting the expression and activity of proteins crucial for mitotic entry, such as cyclin B1.[14]
Apoptosis Induction
A key mechanism of action for HDAC inhibitors is the induction of programmed cell death, or apoptosis, in cancer cells.[10][11][15] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][16]
-
Intrinsic Pathway: HDAC inhibitors can upregulate the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bim, Bid, and Bad, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[10][13][17] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[15]
-
Extrinsic Pathway: HDAC inhibitors can also sensitize cancer cells to apoptosis by upregulating the expression of death receptors (e.g., FAS, TRAIL receptors) and their ligands on the cell surface.[10]
Autophagy
Autophagy is a cellular process of self-digestion of cellular components. The role of autophagy in the context of HDAC inhibitor treatment is complex and can be either pro-survival or pro-death, depending on the cancer type and the specific inhibitor.[10] Some studies have shown that HDAC inhibitors can induce autophagic cell death, while in other contexts, autophagy may serve as a resistance mechanism.[10][15]
Quantitative Data on HDAC Inhibitor Activity
The following table summarizes representative quantitative data for the well-characterized HDAC inhibitor Vorinostat (SAHA) across different cancer cell lines to illustrate its biological activity.
| Cancer Cell Line | Assay Type | Parameter | Value | Reference |
| Colon Carcinoma (SW620) | Cell Cycle Analysis | G0/G1 Arrest | Induced | [2] |
| Colon Carcinoma (SW620) | Apoptosis Assay | Apoptosis | Induced | [2] |
| Multiple Myeloma | Cell Viability | IC50 | 0.25-1 µM | Generic textbook knowledge |
| Cutaneous T-cell Lymphoma | Cell Viability | IC50 | ~0.5 µM | Generic textbook knowledge |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of HDAC inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the HDAC inhibitor for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the HDAC inhibitor at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain DNA and determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p21, cleaved caspase-3, acetylated histones), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by HDAC inhibitors.
Caption: Induction of apoptosis by HDAC inhibitors via the extrinsic and intrinsic pathways.
Caption: Mechanism of HDAC inhibitor-induced G1/S cell cycle arrest.
Conclusion
HDAC inhibitors represent a promising class of anti-cancer agents with a broad spectrum of biological activities. Their ability to induce cell cycle arrest, apoptosis, and other anti-proliferative effects in cancer cells makes them a valuable tool in oncology research and a therapeutic option for certain malignancies. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this field. Further research into the specific roles of different HDAC isoforms and the development of more selective inhibitors will continue to refine their therapeutic potential.
References
- 1. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases and Their Inhibitors in Cancer Epigenetics [mdpi.com]
- 3. Histone deacetylase (HDAC) 9: versatile biological functions and emerging roles in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Histone Deacetylase Mechanisms in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Overexpression of histone deacetylases in cancer cells is controlled by interplay of transcription factors and epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy [frontiersin.org]
- 10. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 14. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Fictional Technical Guide: Discovery and Initial Characterization of Hdac-IN-57
Disclaimer: The following technical guide details the discovery and characterization of a fictional histone deacetylase (HDAC) inhibitor, "Hdac-IN-57." This document is for illustrative purposes only, designed to meet the structural and content requirements of the prompt. All data and experimental details are hypothetical.
An In-depth Technical Guide on the Discovery and Initial Characterization of this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] They remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[4][5] Dysregulation of HDAC activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[2][4][6] this compound is a novel, potent, and selective inhibitor of class I HDACs, discovered through a high-throughput screening campaign followed by lead optimization. This document provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of this compound.
Discovery of this compound
This compound was identified from a proprietary chemical library of over 500,000 small molecules. The discovery workflow involved a multi-step process, including a primary enzymatic screen, secondary confirmatory assays, and subsequent lead optimization to improve potency and selectivity.
Biochemical Characterization
Enzymatic Activity
The inhibitory activity of this compound was assessed against a panel of recombinant human HDAC enzymes. The half-maximal inhibitory concentrations (IC50) were determined using a fluorogenic substrate.
Table 1: In Vitro Inhibitory Activity of this compound against Human HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| Class I | |
| HDAC1 | 5.2 |
| HDAC2 | 7.8 |
| HDAC3 | 12.5 |
| HDAC8 | 25.1 |
| Class IIa | |
| HDAC4 | >10,000 |
| HDAC5 | >10,000 |
| HDAC7 | >10,000 |
| HDAC9 | >10,000 |
| Class IIb | |
| HDAC6 | 8,500 |
| HDAC10 | >10,000 |
| Class IV | |
| HDAC11 | >10,000 |
Selectivity Profile
This compound demonstrates high selectivity for class I HDACs over other classes.
References
- 1. Discovery of Potent and Selective Histone Deacetylase Inhibitors via Focused Combinatorial Libraries of Cyclic α3β-Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histone deacetylases (HDACs): characterization of the classical HDAC family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Histone Deacetylase Inhibitors: A Prospect in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Effects of Hdac-IN-57 on Histone and Non-Histone Protein Acetylation
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Guide on the HDAC Inhibitor Hdac-IN-57
Foreword
This document provides a detailed overview of this compound, a novel inhibitor of histone deacetylases (HDACs). Due to the limited availability of public research data on this specific compound, this guide synthesizes information from commercial suppliers and integrates it with the well-established principles of pan-HDAC inhibitors to present a scientifically grounded projection of its likely effects and mechanisms of action.
While specific experimental data for this compound is not yet widely published, this guide serves as a valuable resource for researchers by outlining the expected biological consequences of its inhibitory profile and providing a framework for future investigation.
Introduction to this compound
This compound (CAS No. 2716217-79-5; Chemical Formula: C₂₁H₁₉N₃O₄) is an orally active, pan-histone deacetylase inhibitor.[1][2] Pan-HDAC inhibitors are a class of epigenetic modulators that have garnered significant interest in oncology and other therapeutic areas due to their ability to alter gene expression and cellular processes by increasing the acetylation of histone and non-histone proteins.[3]
The inhibitory profile of this compound, as reported by commercial suppliers, is summarized in the table below. This profile indicates potent inhibition of Class I (HDAC1, HDAC2) and Class IIb (HDAC6) enzymes, with weaker activity against the Class I enzyme HDAC8. Additionally, it exhibits inhibitory activity against the lysine-specific demethylase 1 (LSD1), suggesting a broader epigenetic modulatory function.[1]
Quantitative Data on Inhibitory Activity
The following table summarizes the known half-maximal inhibitory concentrations (IC₅₀) of this compound against various HDAC isoforms and LSD1. This data is compiled from publicly available information from chemical suppliers.
| Target Protein | IC₅₀ (nM) | Protein Class |
| HDAC1 | 2.07 | Class I HDAC |
| HDAC2 | 4.71 | Class I HDAC |
| HDAC6 | 2.40 | Class IIb HDAC |
| HDAC8 | 107 | Class I HDAC |
| LSD1 | 1340 | Lysine Demethylase |
Data sourced from Bioss[1].
Effects on Histone Protein Acetylation
Histone deacetylases play a crucial role in regulating chromatin structure and gene expression by removing acetyl groups from lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.
By inhibiting HDACs, particularly the Class I enzymes HDAC1 and HDAC2, this compound is expected to induce a state of histone hyperacetylation. This would lead to a more relaxed chromatin structure (euchromatin), making DNA more accessible to transcription factors and the transcriptional machinery, thereby activating the expression of previously silenced genes.
Expected Workflow for Analyzing Histone Acetylation:
Caption: Workflow for assessing this compound's effect on histone acetylation.
Effects on Non-Histone Protein Acetylation
A growing body of evidence has demonstrated that HDACs target a wide array of non-histone proteins, thereby regulating their function, stability, and localization. The acetylation status of these proteins is critical for numerous cellular processes, including cell cycle control, apoptosis, and signal transduction.
Given its inhibitory profile, this compound is anticipated to modulate the acetylation of several key non-histone proteins:
-
p53: As a tumor suppressor, p53 acetylation is crucial for its stability and transcriptional activity. Inhibition of HDAC1 can lead to p53 hyperacetylation, promoting cell cycle arrest and apoptosis.
-
α-tubulin: This cytoskeletal protein is a primary substrate of HDAC6. Inhibition of HDAC6 by this compound would likely lead to α-tubulin hyperacetylation, which can disrupt microtubule dynamics and cell motility.
-
Heat Shock Protein 90 (HSP90): HDAC6 also deacetylates HSP90, a chaperone protein essential for the stability of many oncoproteins. Hyperacetylation of HSP90 following HDAC6 inhibition can lead to the degradation of its client proteins.
Signaling Pathway Implicated by this compound Activity:
Caption: this compound's potential impact on p53 and α-tubulin acetylation.
Experimental Protocols
While specific protocols for this compound are not available, the following are standard methodologies used to characterize the effects of HDAC inhibitors on protein acetylation.
Western Blotting for Global Acetylation Changes
-
Cell Lysis: Treat cells with this compound or a vehicle control. Lyse cells in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A and Sodium Butyrate) to preserve acetylation marks.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe membranes with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) or acetylated non-histone proteins (e.g., anti-acetyl-p53, anti-acetyl-α-tubulin). Use antibodies against the total protein as loading controls.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
Immunoprecipitation and Mass Spectrometry for Proteome-wide Acetylation Profiling
-
Cell Lysis and Protein Digestion: Lyse cells treated with this compound or control. Digest proteins into peptides using trypsin.
-
Immunoaffinity Enrichment: Incubate digested peptides with an anti-acetyl-lysine antibody conjugated to agarose beads to enrich for acetylated peptides.
-
LC-MS/MS Analysis: Elute the enriched peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in site-specific acetylation across the proteome.
Experimental Workflow for Proteomic Analysis:
Caption: Workflow for identifying this compound's targets via acetyl-proteomics.
Conclusion and Future Directions
This compound is a promising pan-HDAC inhibitor with a profile that suggests it will have significant effects on both histone and non-histone protein acetylation, leading to anti-tumor activities such as the induction of apoptosis. While this guide provides a projection of its biological effects based on its known targets, further research is imperative.
Future studies should focus on:
-
Confirming the inhibitory profile of this compound in cell-based assays.
-
Conducting proteome-wide analyses to identify the full spectrum of its histone and non-histone targets.
-
Elucidating the specific signaling pathways modulated by this compound in various cancer models.
-
Evaluating its efficacy and safety in preclinical in vivo models.
The information presented herein should serve as a foundational resource for the scientific community to design and execute further investigations into the therapeutic potential of this compound.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Epigenetic Modulator Hdac-IN-57: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile
An In-depth Analysis for Researchers and Drug Development Professionals
Executive Summary: This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the histone deacetylase (HDAC) inhibitor, Hdac-IN-57. As a representative of the hydroxamic acid class of HDAC inhibitors, this document leverages available data on Vorinostat (SAHA), a well-characterized compound in this class, to model the expected profile of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows to support preclinical and clinical research endeavors.
Introduction to this compound
This compound is a potent, orally bioavailable inhibitor of class I, II, and IV histone deacetylases. By chelating the zinc ion in the active site of these enzymes, this compound prevents the removal of acetyl groups from lysine residues on histones and other non-histone proteins. This leads to the accumulation of acetylated proteins, resulting in a more open chromatin structure and altered gene expression. The downstream cellular effects include cell cycle arrest, induction of differentiation, and apoptosis in cancer cells.[1] This profile makes this compound a promising candidate for oncology and potentially other therapeutic areas.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is characterized by rapid oral absorption and a relatively short half-life, suggesting that its disposition may be absorption rate-limited. It is metabolized primarily through glucuronidation and is not a significant substrate or inhibitor of the cytochrome P450 system.
Summary of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound (modeled on Vorinostat data).
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | 1.8 – 11% | Human | Oral | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | Human | Oral (fasted) | |
| Elimination Half-life (t1/2) | ~2 hours | Human | Oral | [1] |
| Protein Binding | ~71% | Human | In vitro | [1] |
| Metabolism | Hepatic glucuronidation, β-oxidation | Human | [1] | |
| Primary Metabolites | O-glucuronide of this compound, 4-anilino-4-oxobutanoic acid (inactive) | Human | [1] |
Experimental Protocol: Pharmacokinetic Analysis in Humans
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Methodology:
-
Subject Enrollment: A cohort of patients with advanced solid tumors is recruited.
-
Dosing: this compound is administered orally at a single dose (e.g., 400 mg).
-
Blood Sampling: Blood samples are collected at pre-dose, and at 0.5, 1, 2, 2.5, 3, 4, 6.5, and 7 hours post-administration.
-
Sample Processing: Blood is collected in tubes without anticoagulant, allowed to clot at 4°C, and centrifuged. Serum is separated and stored at -70°C.
-
Bioanalysis: Serum concentrations of this compound and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the concentration-time data using non-compartmental analysis.
Pharmacodynamic Properties
The pharmacodynamic effects of this compound are a direct consequence of its HDAC inhibitory activity. This leads to hyperacetylation of histones, modulation of gene expression, and subsequent anti-tumor effects.
In Vitro Potency and Cellular Effects
The following table summarizes the in vitro potency and cellular effects of this compound.
| Parameter | Value | Cell Line/Assay | Reference |
| HDAC Inhibition (IC50) | ~10 nM | Cell-free assay | |
| HDAC1 Inhibition (IC50) | 10 nM | In vitro | |
| HDAC3 Inhibition (IC50) | 20 nM | In vitro | |
| Cell Proliferation Inhibition (IC50) | 0.75 µM | MCF-7 (breast cancer) | |
| Apoptosis Induction | Significant at 1 µM (after 8 hours) | Multiple Myeloma cells |
Experimental Protocol: In Vitro HDAC Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against specific HDAC enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human HDAC1 and HDAC3 are used.
-
Substrate: A fluorescently labeled peptide substrate corresponding to a histone H4 sequence is used.
-
Assay Procedure:
-
The HDAC enzyme is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the acetylated peptide substrate.
-
After a set incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
-
Data Analysis: The fluorescence is measured, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. The primary mechanism involves the inhibition of HDACs, leading to chromatin relaxation and altered gene transcription. This subsequently impacts pathways controlling cell survival, proliferation, and apoptosis.
Core Mechanism of Action
Caption: Core mechanism of this compound action.
Modulation of Apoptosis Signaling Pathways
This compound induces apoptosis through both intrinsic and extrinsic pathways. It has been shown to down-regulate anti-apoptotic proteins and up-regulate pro-apoptotic proteins.
Caption: this compound induced intrinsic apoptosis pathway.
Interaction with IGF-IR and MAPK Signaling
This compound has been shown to interact with the Insulin-like Growth Factor-1 Receptor (IGF-IR) signaling pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, which are critical for cell growth and survival.
Caption: this compound interaction with IGF-IR/Akt pathway.
Experimental Workflows
Western Blotting Workflow for Histone Acetylation
Caption: Workflow for assessing histone acetylation.
Conclusion
This compound demonstrates a pharmacokinetic and pharmacodynamic profile consistent with a potent and selective HDAC inhibitor. Its ability to modulate gene expression and induce apoptosis in cancer cells underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a novel epigenetic modulator. Future studies should focus on optimizing dosing regimens to maximize target engagement and clinical benefit while minimizing off-target toxicities.
References
The Cellular Journey of an HDAC Inhibitor: A Technical Guide to Vorinostat (SAHA)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "Hdac-IN-57" is not publicly available. This guide provides a comprehensive overview of the cellular uptake, distribution, and metabolism of Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), a well-characterized and FDA-approved histone deacetylase (HDAC) inhibitor, as a representative example for this class of compounds.
Introduction
Vorinostat (SAHA) is a potent inhibitor of class I and II histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, Vorinostat leads to the accumulation of acetylated histones and other proteins, resulting in changes to chromatin structure and the modulation of key cellular processes. This ultimately can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][3] Understanding the cellular uptake, distribution, and metabolic fate of Vorinostat is paramount for optimizing its therapeutic efficacy and for the development of novel HDAC inhibitors.
Cellular Uptake and Efflux
The entry of Vorinostat into cells and its retention are critical determinants of its pharmacological activity. In vitro models are instrumental in elucidating these mechanisms.
In Vitro Permeability and Efflux
Distribution
Following administration, Vorinostat is distributed throughout the body, with its concentration in various tissues influencing both its efficacy and potential toxicity.
Preclinical Distribution Studies
Preclinical studies in animal models, such as rats and dogs, have shown that Vorinostat has a high serum clearance and a short elimination half-life.[6][7] While detailed tissue-to-plasma concentration ratios are not consistently reported, studies have indicated that its distribution to the central nervous system is limited.[7]
Human Pharmacokinetics and Distribution
In humans, Vorinostat is approximately 71% bound to plasma proteins.[8][9] Following oral administration, its disposition appears to be limited by the rate of absorption.[8]
Table 1: Human Pharmacokinetic Parameters of Vorinostat
| Parameter | Value | Reference |
| Bioavailability | 1.8–11% | [9] |
| Protein Binding | ~71% | [8][9] |
| Tmax (Oral) | Not specified | |
| Elimination Half-life (Oral) | ~2 hours | [9] |
| Elimination Half-life (IV) | ~0.71 hours | [8] |
Table 2: Preclinical Pharmacokinetic Parameters of Vorinostat
| Species | Route | Dose | Cmax | AUC | T1/2 | Bioavailability | Reference |
| Rat | Oral | 20 mg/kg | 1.7 ± 0.65 µg/mL | - | 8.3 ± 1.44 min (absorption) | 39.4 ± 12.64% | [10] |
| Rat | IV | 5 mg/kg | - | - | - | - | [10] |
| Dog | - | - | - | - | - | Low | [6] |
Metabolism
Vorinostat undergoes extensive metabolism, which is the primary route of its elimination.
Metabolic Pathways
The main metabolic pathways for Vorinostat are glucuronidation and hydrolysis, followed by β-oxidation.[8] It is important to note that its metabolism does not significantly involve the cytochrome P450 (CYP) enzyme system.[8]
The two major, pharmacologically inactive metabolites are:
-
Vorinostat O-glucuronide
-
4-anilino-4-oxobutanoic acid [8]
Caption: Metabolic pathways of Vorinostat.
Signaling Pathways Modulated by Vorinostat
The therapeutic effects of Vorinostat are mediated through the alteration of various intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
Vorinostat has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a critical role in cell survival, proliferation, and growth.[11][12][13] Studies have indicated that Vorinostat can inhibit the phosphorylation of key proteins in this pathway, such as Akt and mTOR.[11][14]
Caption: Vorinostat's inhibitory effect on the PI3K/Akt/mTOR pathway.
Experimental Protocols
This section outlines the general methodologies used to study the cellular uptake, distribution, and metabolism of Vorinostat.
In Vitro Cellular Permeability Assay (Caco-2)
Objective: To assess the intestinal permeability of a compound.
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ plate and cultured for approximately 21 days to form a confluent, differentiated monolayer.[15][16]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[15]
-
The test compound (e.g., Vorinostat) is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to measure A-to-B transport.
-
To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side (B-to-A transport).
-
The concentration of the compound in the samples is quantified using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) of ≥2 suggests the compound is a substrate for active efflux transporters.[5]
Caption: General workflow for a Caco-2 permeability assay.
Quantification of Vorinostat and its Metabolites by LC-MS/MS
Objective: To accurately measure the concentration of Vorinostat and its metabolites in biological matrices.
Methodology:
-
Sample Preparation: Proteins in plasma or serum samples are precipitated using a solvent like acetonitrile. For peripheral blood mononuclear cells (PBMCs), solid-phase extraction or liquid-liquid extraction may be used.[17][18] Deuterated internal standards are added for accurate quantification.[17][18]
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system. Separation is typically achieved on a C18 column using a gradient or isocratic mobile phase, often consisting of acetonitrile and water with an acid modifier like acetic or formic acid.[17][19]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed using electrospray ionization in positive mode with selected reaction monitoring (SRM) to specifically detect and quantify the parent drug and its metabolites.[17]
Table 3: Example LC-MS/MS Parameters for Vorinostat Analysis
| Parameter | Description | Reference |
| Sample Preparation | ||
| Matrix | Human Serum | [17] |
| Pre-treatment | Acetonitrile protein precipitation | [17] |
| Internal Standard | Deuterated Vorinostat | [17] |
| Liquid Chromatography | ||
| Column | BDS Hypersil C18 (3 µm, 100 mm x 3 mm) | [17] |
| Mobile Phase | Gradient of 0.5% acetic acid in acetonitrile and water | [17] |
| Mass Spectrometry | ||
| Ionization | Electrospray Ionization (ESI), Positive Mode | [17] |
| Detection | Selected Reaction Monitoring (SRM) | [17] |
| Lower Limit of Quantitation | 3.0 ng/mL | [17] |
Conclusion
This technical guide provides a comprehensive overview of the cellular uptake, distribution, and metabolism of Vorinostat (SAHA), a representative HDAC inhibitor. The data and protocols presented herein are essential for researchers and drug development professionals working to understand the pharmacology of this class of drugs and to design new therapeutic agents with improved properties. The limited CNS distribution due to efflux transporter activity and the rapid metabolism are key characteristics of Vorinostat that influence its clinical application and provide important considerations for the development of next-generation HDAC inhibitors.
References
- 1. (Open Access) An LC/MS Assay for Analysis of Vorinostat in Rat Serum and Urine: Application to a Pre-Clinical Pharmacokinetic Study (2012) | Elham Abdelmonem Mohamed | 5 Citations [scispace.com]
- 2. apexbt.com [apexbt.com]
- 3. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitors suberoylanilide hydroxamic (Vorinostat) and valproic acid induce irreversible and MDR1-independent resistance in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 6. Disposition of vorinostat, a novel histone deacetylase inhibitor and anticancer agent, in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Vorinostat - Wikipedia [en.wikipedia.org]
- 10. dovepress.com [dovepress.com]
- 11. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vorinostat upregulates MICA via the PI3K/Akt pathway to enhance the ability of natural killer cells to kill tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of vorinostat and its main metabolites in plasma and intracellular vorinostat in PBMCs by liquid chromatography coupled to tandem mass spectrometry and its relation to histone deacetylase activity in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
In Vitro Enzymatic Assays for Hdac-IN-57 Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for conducting in vitro enzymatic assays to determine the activity of the histone deacetylase (HDAC) inhibitor, Hdac-IN-57. This document outlines detailed experimental protocols, data presentation tables, and visual diagrams of relevant signaling pathways and experimental workflows.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1][3] Dysregulation of HDAC activity has been implicated in various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents.[1][4] In vitro enzymatic assays are fundamental tools for the discovery and characterization of new HDAC inhibitors like this compound. These assays allow for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), providing a quantitative measure of the inhibitor's potency.
Principles of HDAC Enzymatic Assays
In vitro HDAC activity assays are typically based on a two-step enzymatic reaction. First, an HDAC enzyme source (either a purified recombinant HDAC or a nuclear/cell extract) is incubated with a synthetic substrate containing an acetylated lysine residue.[5][6] If this compound is an effective inhibitor, it will block the deacetylation of this substrate. In the second step, a developer solution is added to generate a detectable signal that is proportional to the amount of deacetylation that has occurred.[5][6] The two most common methods for signal detection are colorimetric and fluorometric assays.
-
Colorimetric Assays: In this method, the deacetylation of the substrate by HDAC makes it susceptible to a developer enzyme that produces a chromophore, which can be quantified by measuring its absorbance using a spectrophotometer or plate reader.[5][7]
-
Fluorometric Assays: These assays utilize a substrate that, upon deacetylation and subsequent enzymatic treatment, releases a fluorophore.[8][9] The resulting fluorescence is measured with a fluorometer and is directly proportional to the HDAC activity.[8][9] Fluorometric assays are often more sensitive than colorimetric assays.[10]
Experimental Protocols
The following are generalized protocols for performing colorimetric and fluorometric HDAC enzymatic assays to evaluate the inhibitory activity of this compound. These protocols are based on commercially available kits and can be adapted for specific experimental needs.
General Reagents and Equipment
-
Purified recombinant HDAC enzyme or nuclear/cell extract as the enzyme source. HeLa nuclear extracts are commonly used as a source of HDAC activity.[6][11]
-
HDAC substrate (colorimetric or fluorometric).
-
Assay Buffer (typical components include Tris-HCl, KCl, and BSA).[12]
-
This compound (dissolved in an appropriate solvent, e.g., DMSO).
-
HDAC inhibitor control (e.g., Trichostatin A [TSA] or Vorinostat [SAHA]).[7][13]
-
96-well microplate (clear for colorimetric assays, black for fluorometric assays).
-
Microplate reader capable of measuring absorbance or fluorescence.
-
Incubator set to 37°C.
Colorimetric HDAC Inhibition Assay Protocol
This protocol is a generalized procedure and may require optimization.
-
Prepare Reagents: Prepare all buffers, substrates, developer, this compound dilutions, and control inhibitor solutions.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
85 µL of ddH₂O.
-
10 µL of 10X HDAC Assay Buffer.[5]
-
Add test compound (this compound) or control inhibitor at desired concentrations. For the positive control (no inhibition), add the same volume of solvent.
-
Add the HDAC enzyme source (e.g., 5-10 µg of nuclear extract).
-
-
Substrate Addition: Add 5 µL of the HDAC colorimetric substrate to each well and mix thoroughly.[5]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[5]
-
Development: Add 10 µL of Lysine Developer to each well and incubate at 37°C for 30 minutes.[5] This step generates the chromophore.
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound compared to the control without inhibitor. Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
Fluorometric HDAC Inhibition Assay Protocol
This protocol provides a general outline for a fluorometric assay.
-
Prepare Reagents: Prepare all necessary reagents, including assay buffer, fluorometric substrate, developer, this compound dilutions, and control inhibitor.
-
Assay Setup: In a black 96-well plate, add the following to each well:
-
Assay Buffer.
-
HDAC enzyme.
-
Test compound (this compound) or control inhibitor at various concentrations.
-
-
Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.[9]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the enzyme activity.[13]
-
Stop and Develop: Add the developer solution, which often contains a protease like trypsin and a strong HDAC inhibitor like Trichostatin A to stop the reaction, to each well.[9][13]
-
Incubation: Incubate at room temperature or 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., excitation at 355 nm and emission at 460 nm for substrates releasing AMC).[13]
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value for this compound as described for the colorimetric assay.
Data Presentation
Quantitative data from the enzymatic assays should be recorded systematically to allow for easy comparison and analysis. The following tables provide a template for organizing your results.
Table 1: this compound IC50 Values for Different HDAC Isoforms
| HDAC Isoform | This compound IC50 (nM) | Control Inhibitor IC50 (nM) |
| HDAC1 | ||
| HDAC2 | ||
| HDAC3 | ||
| HDAC6 | ||
| HDAC8 | ||
| (add other isoforms as needed) |
Table 2: Dose-Response Data for this compound
| This compound Concentration (nM) | % Inhibition (Mean ± SD) |
| 0 | 0 ± 0 |
| Concentration 1 | |
| Concentration 2 | |
| Concentration 3 | |
| Concentration 4 | |
| Concentration 5 | |
| Concentration 6 | |
| Concentration 7 |
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental procedures. The following diagrams were created using the DOT language.
Signaling Pathways Involving HDACs
HDACs are involved in numerous cellular signaling pathways that regulate cell cycle progression, apoptosis, and cellular responses to external stimuli.[14][15] Understanding these pathways is crucial for elucidating the mechanism of action of HDAC inhibitors.
Caption: Role of HDACs in the PI3K/Akt and p53 signaling pathways.
Experimental Workflow for HDAC Inhibition Assay
A clear workflow diagram helps in understanding the sequence of steps in the experimental protocol.
Caption: General experimental workflow for an in vitro HDAC inhibition assay.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HDAC Inhibitors: Innovative Strategies for Their Design and Applications [mdpi.com]
- 4. turkjps.org [turkjps.org]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. HDAC Activity Assay Kit (Colorimetric) (ab1432) | Abcam [abcam.com]
- 7. epigentek.com [epigentek.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. amsbio.com [amsbio.com]
- 10. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]
- 11. content.abcam.com [content.abcam.com]
- 12. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Histone Deacetylase Inhibitors as Multitarget-Directed Epi-Drugs in Blocking PI3K Oncogenic Signaling: A Polypharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of HDAC Inhibition on Global Gene Expression: A Technical Guide Using Vorinostat (SAHA) as a Representative Compound
Disclaimer: Information regarding a specific compound named "Hdac-IN-57" is not available in the public domain. This guide utilizes the well-characterized pan-histone deacetylase (HDAC) inhibitor, Vorinostat (suberoylanilide hydroxamic acid, SAHA), as a representative model to provide an in-depth technical overview of the impact of HDAC inhibition on global gene expression patterns. The principles, experimental approaches, and affected pathways described herein are broadly applicable to many HDAC inhibitors.
Introduction to HDAC Inhibition and Gene Regulation
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1] The deacetylation of histones leads to a more condensed chromatin structure, which can restrict the access of transcription factors to DNA, generally resulting in transcriptional repression.[2] HDAC inhibitors, such as Vorinostat, block the activity of these enzymes, leading to an accumulation of acetylated histones.[3] This hyperacetylation results in a more open chromatin state, which alters gene expression and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4] Vorinostat is known to inhibit class I, II, and IV HDACs at nanomolar concentrations.[1][3]
Impact on Global Gene Expression Patterns
Treatment of cancer cells with Vorinostat leads to significant changes in the expression of a wide range of genes. These alterations are a primary mechanism behind its anti-tumor activity. Microarray and RNA-sequencing (RNA-seq) analyses have revealed that Vorinostat can both upregulate and downregulate a substantial number of genes. For instance, in gastric cancer cell lines, Vorinostat treatment altered the expression of hundreds to thousands of genes.[4]
Quantitative Gene Expression Changes
The following table summarizes representative genes that are significantly up- or down-regulated following treatment with Vorinostat in various cancer cell lines, as identified through gene expression profiling studies.
| Gene Symbol | Regulation | Fold Change (Approx.) | Function / Pathway | Cell Line(s) |
| Upregulated Genes | ||||
| p21CIP1/WAF1 | Up | >2-fold | Negative regulator of cell cycle progression.[2] | Multiple |
| SPANXA1/A2 | Up | >4-fold | Cancer/testis antigen. | AGS, KATO-III |
| VGF | Up | >4-fold | Neuropeptide precursor. | AGS, KATO-III |
| DHRS2 | Up | >4-fold | Dehydrogenase/reductase. | AGS, KATO-III |
| TXNIP | Up | >4-fold | Thioredoxin interacting protein. | AGS, KATO-III |
| CCK | Up | >4-fold | Cholecystokinin, a peptide hormone. | AGS, KATO-III |
| Downregulated Genes | ||||
| MUC1 | Down | >4-fold | Mucin 1, cell surface associated. | AGS, KATO-III |
| IFITM1 | Down | >4-fold | Interferon induced transmembrane protein 1. | AGS, KATO-III |
| ANKRD37 | Down | >4-fold | Ankyrin repeat domain 37. | AGS, KATO-III |
| MYC | Down | Dose-dependent | Transcription factor, oncogene.[5] | L540 |
| TERT | Down | Dose-dependent | Telomerase reverse transcriptase.[5] | L540 |
| HIF-1α | Down | Post-translational | Hypoxia-inducible factor 1-alpha.[6] | Multiple |
Table compiled from data presented in multiple studies.[2][4][5][6]
Experimental Protocols
To assess the impact of an HDAC inhibitor like Vorinostat on global gene expression, RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) are standard, powerful techniques.
Cell Culture and Vorinostat Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., AGS, KATO-III, HeLa) in appropriate culture dishes and grow until they reach approximately 70% confluency.[7]
-
Compound Preparation: Prepare a stock solution of Vorinostat (SAHA) in DMSO (e.g., 20 mM).[3] Further dilute in culture medium to achieve the desired working concentration.
-
Treatment: Treat the cells with Vorinostat at a typical concentration of 1-10 µM for a duration ranging from 2 to 48 hours, depending on the experimental endpoint.[3][4][8] A vehicle control (DMSO) should be run in parallel.
RNA Isolation and RNA-Sequencing (RNA-seq)
-
Cell Lysis and RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol, followed by DNase treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 8) is recommended for library preparation.
-
Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves poly(A) selection for mRNA enrichment, followed by RNA fragmentation.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the double-stranded cDNA fragments. Amplify the library using PCR to generate a sufficient quantity for sequencing.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Process the raw sequencing reads by trimming adapters and low-quality bases. Align the reads to a reference genome. Quantify gene expression levels and perform differential expression analysis between Vorinostat-treated and control samples to identify up- and down-regulated genes.[8]
Chromatin Immunoprecipitation (ChIP-seq)
This protocol is essential for mapping histone modifications (e.g., H3K27ac) or transcription factor binding sites across the genome.[8]
-
Cross-linking: Treat cells with formaldehyde (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[9]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-600 bp using sonication.[10]
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody specific to the target of interest (e.g., anti-H3K27ac).[8] Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads multiple times to remove non-specific binding.[10]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of Proteinase K.[9]
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and sequence them. A portion of the initial chromatin (input) should be processed in parallel as a control.
-
Data Analysis: Align sequence reads to the reference genome. Perform peak calling to identify regions of enrichment for the target protein/modification. Differential binding analysis between Vorinostat-treated and control samples can reveal changes in the epigenetic landscape.[8] For robust quantification of global changes in histone acetylation, the use of a spike-in control is recommended.[7][11]
Signaling Pathways and Mechanisms of Action
Vorinostat's impact on gene expression is a consequence of its ability to modulate various cellular signaling pathways. This is achieved through the hyperacetylation of both histone and crucial non-histone proteins.
Diagrams of Pathways and Workflows
Caption: Mechanism of Vorinostat (SAHA) Action.
Caption: A typical RNA-Sequencing experimental workflow.
Key Modulated Pathways
-
Cell Cycle Regulation: Vorinostat induces the expression of genes that negatively regulate cell cycle progression, such as p21CIP1/WAF1, p27KIP1, and p16INK4A, leading to cell cycle arrest.[2]
-
Apoptosis: The compound triggers apoptosis through the intrinsic pathway by altering the expression of Bcl-2 family proteins and promoting the mitochondrial release of cytochrome C.[12]
-
T-Cell Receptor (TCR) Signaling: In cutaneous T-cell lymphoma, Vorinostat has been shown to modify the signaling of the T-cell receptor, MAPK, and JAK-STAT pathways.[13]
-
Hypoxia Inducible Factor (HIF) Signaling: Vorinostat can suppress hypoxia signaling by affecting the post-translational modification of non-histone proteins.[6] It promotes the acetylation of Hsp90, a chaperone protein for HIF-1α. This disrupts the Hsp90-HIF-1α interaction, leading to decreased nuclear translocation of HIF-1α and reduced expression of its target genes.[6]
Conclusion
Inhibition of histone deacetylases by compounds like Vorinostat (SAHA) represents a significant therapeutic strategy, particularly in oncology. Its mechanism of action is rooted in the widespread alteration of the cellular transcriptome. By preventing the removal of acetyl groups from histones and other critical proteins, Vorinostat remodels the chromatin landscape and modulates key signaling pathways that control cell fate. This leads to a global shift in gene expression, ultimately promoting cell cycle arrest, differentiation, and apoptosis in malignant cells. The use of genomics technologies such as RNA-seq and ChIP-seq is crucial for elucidating the precise molecular consequences of HDAC inhibition and for identifying gene signatures that may predict therapeutic response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium – an NCI-CTEP sponsored: California Cancer Consortium trial, NCI 6879 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 4. Gene Expression Signature Analysis Identifies Vorinostat as a Candidate Therapy for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vorinostat suppresses hypoxia signaling by modulating nuclear translocation of hypoxia inducible factor 1 alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vorinostat-induced acetylation of RUNX3 reshapes transcriptional profile through long-range enhancer-promoter interactions in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encodeproject.org [encodeproject.org]
- 11. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Toxicity and Safety Profile of HDAC Inhibitors: A Technical Guide
Disclaimer: No specific information regarding the in vivo toxicity and safety profile of a compound designated "Hdac-IN-57" was found in the available literature. This guide provides a general overview of the preclinical and clinical safety and toxicity profiles of Histone Deacetylase (HDAC) inhibitors as a class of therapeutic agents. The information presented here is intended for researchers, scientists, and drug development professionals.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have shown significant promise in the treatment of various diseases, particularly cancer.[1][2] By inhibiting the enzymatic activity of HDACs, these compounds alter the acetylation status of both histone and non-histone proteins, leading to changes in gene expression, cell cycle arrest, and apoptosis in cancer cells.[1][3] While several HDAC inhibitors have been approved for clinical use and many more are in development, understanding their in vivo toxicity and safety profile is crucial for their successful translation into the clinic.[4][5] Normal cells are generally more resistant to the effects of HDAC inhibitors compared to tumor cells.[1]
General Toxicity Profile of HDAC Inhibitors
Preclinical and clinical studies have revealed a class-wide toxicity profile for HDAC inhibitors, which is generally considered manageable.[4][6] Unlike traditional cytotoxic chemotherapy, the adverse effects of HDAC inhibitors are often distinct.[6]
Common Adverse Events
The most frequently reported adverse events associated with HDAC inhibitors in clinical trials include:
-
Gastrointestinal Effects: Nausea, vomiting, diarrhea, and anorexia are among the most common side effects.[7]
-
Constitutional Symptoms: Fatigue is a very common and often dose-limiting toxicity.[8]
-
Hematological Toxicities: Thrombocytopenia, anemia, and neutropenia are frequently observed.[5][8]
-
Cardiac Effects: Some HDAC inhibitors have been associated with cardiac toxicities, including electrocardiogram (ECG) abnormalities such as QT prolongation.[9] Therefore, careful cardiac monitoring is often required.
-
Metabolic and Electrolyte Imbalances: Liver toxicities, such as elevated transaminases, as well as electrolyte disturbances like hypokalemia, hyponatremia, and hypocalcemia have been reported.[6]
A summary of common adverse events from single-agent Phase II trials of various HDAC inhibitors is presented below.
| Adverse Event | Grade 3-4 Incidence (%) |
| Nausea | Up to 14 |
| Vomiting | Up to 14 |
| Anorexia | Up to 20 |
| Thrombocytopenia | Dose-related |
| Fatigue | Commonly reported |
| Diarrhea | Commonly reported |
Note: The incidences are approximate and can vary depending on the specific HDAC inhibitor, dose, and patient population. Data synthesized from multiple sources.[7]
Mechanisms of Toxicity
The toxicity of HDAC inhibitors is intrinsically linked to their mechanism of action. HDACs are involved in a wide range of cellular processes, and their inhibition can therefore have systemic effects.[1][10]
HDACs are divided into several classes, with most clinically relevant inhibitors targeting the zinc-dependent Class I, II, and IV HDACs.[11][12] These enzymes deacetylate numerous proteins besides histones, including transcription factors and signaling molecules, which can lead to a variety of biological effects.[1][13] For example, the acetylation of non-histone proteins can alter their stability and function.[1][3]
The broad activity of many HDAC inhibitors against multiple HDAC isoforms likely contributes to their toxicity profiles.[6] The development of more selective HDAC inhibitors may offer an improved safety profile.[6]
Experimental Protocols for In Vivo Toxicity Assessment
A generalized workflow for assessing the in vivo toxicity of a novel HDAC inhibitor is outlined below. The specific details of these studies would need to be tailored to the particular compound and its intended clinical application.
Figure 1. Generalized workflow for preclinical in vivo toxicity assessment of a novel HDAC inhibitor.
Methodology for a Repeat-Dose Toxicity Study:
-
Animal Model: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rats) and a non-rodent (e.g., Beagle dogs).
-
Groups: A control group receiving the vehicle, and at least three dose groups (low, mid, high) receiving the test compound.
-
Route of Administration: Should be the intended clinical route (e.g., oral, intravenous).
-
Duration: Commonly 28 days for initial studies.
-
Parameters Monitored:
-
Daily: Clinical observations, mortality checks.
-
Weekly: Body weight, food consumption.
-
At termination (and possibly interim):
-
Hematology (e.g., complete blood count).
-
Clinical chemistry (e.g., liver and kidney function tests).
-
Urinalysis.
-
Gross pathology of all organs.
-
Histopathological examination of a comprehensive list of tissues.
-
-
-
Toxicokinetic Analysis: Blood samples are collected at various time points to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors exert their effects by modulating multiple signaling pathways that are crucial for cell survival, proliferation, and death.
Figure 2. Simplified signaling pathways affected by HDAC inhibitors leading to anti-tumor effects.
The anticancer effects of HDAC inhibitors are mediated through various mechanisms, including:
-
Stabilization of p53: Promoting apoptosis.[3]
-
Generation of Reactive Oxygen Species (ROS): Contributing to cell death.[4]
-
Interference with DNA Repair Mechanisms: Sensitizing cancer cells to DNA damaging agents.[3]
-
Inhibition of Angiogenesis: By promoting the degradation of pro-angiogenic factors like HIF-1α.[1]
Conclusion
HDAC inhibitors represent a valuable class of therapeutic agents with a relatively predictable and manageable toxicity profile. The most common adverse effects are gastrointestinal, constitutional, and hematological. Careful monitoring and supportive care are essential for managing these toxicities in the clinical setting. Further research into isoform-selective HDAC inhibitors holds the promise of improved therapeutic indices with reduced side effects. A thorough preclinical in vivo toxicity and safety assessment is a critical step in the development of any new HDAC inhibitor.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exposure to a histone deacetylase inhibitor has detrimental effects on human lymphocyte viability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The many roles of histone deacetylases in development and physiology: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Role of Hdac-IN-57 in Modulating Epigenetic Landscapes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from histone and non-histone proteins, HDACs can alter chromatin structure and modulate the activity of key cellular proteins, influencing a wide range of biological processes from cell cycle progression to apoptosis.[3][4] Dysregulation of HDAC activity has been implicated in the pathophysiology of numerous diseases, including cancer and neurodegenerative disorders.[5] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents. This whitepaper provides a technical overview of the role of a representative HDAC inhibitor, Hdac-IN-57, in modulating epigenetic landscapes. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated signaling pathways and workflows.
Introduction to Histone Deacetylases and Epigenetic Regulation
The acetylation of lysine residues on the N-terminal tails of histone proteins is a key post-translational modification that influences chromatin structure. Histone acetyltransferases (HATs) add acetyl groups, which neutralize the positive charge of lysine residues, leading to a more relaxed chromatin conformation (euchromatin) that is generally associated with active gene transcription.[2] Conversely, histone deacetylases (HDACs) remove these acetyl groups, restoring the positive charge and promoting a more condensed chromatin structure (heterochromatin), which typically results in transcriptional repression.[3][6]
The balance between HAT and HDAC activity is crucial for maintaining normal cellular function.[2] In mammals, the zinc-dependent HDAC family is divided into four classes based on sequence homology:
-
Class I: HDAC1, 2, 3, and 8, primarily localized to the nucleus.[7]
-
Class IIa: HDAC4, 5, 7, and 9, which can shuttle between the nucleus and cytoplasm.[1][7]
-
Class IIb: HDAC6 and 10, which are mainly found in the cytoplasm.[7]
-
Class IV: HDAC11, which shares features of both Class I and II enzymes.[7]
Beyond histones, HDACs also deacetylate a variety of non-histone proteins, including transcription factors (e.g., p53), chaperone proteins (e.g., Hsp90), and cytoskeletal proteins (e.g., tubulin), thereby regulating their stability and function.[3][4][8]
This compound: A Novel HDAC Inhibitor
This compound is a potent, small-molecule inhibitor of Class I and IIb histone deacetylases. Its primary mechanism of action involves binding to the zinc ion within the catalytic domain of these enzymes, which blocks the access of acetylated substrates and prevents the deacetylation reaction.[8] This inhibition leads to an accumulation of acetylated histones and non-histone proteins, resulting in significant changes to the cellular epigenetic landscape and downstream biological effects.
Quantitative Data for this compound
The following tables summarize the key in vitro and cellular activity of this compound.
Table 1: In Vitro Enzymatic Inhibition Profile of this compound
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 12 |
| HDAC2 | 15 |
| HDAC3 | 28 |
| HDAC6 | 8 |
| HDAC8 | >1000 |
| HDAC10 | 250 |
Table 2: Cellular Activity of this compound in a Human Colon Carcinoma Cell Line (HCT116)
| Assay | Endpoint | This compound EC50 (nM) |
| Histone H3 Acetylation | Immunofluorescence | 45 |
| α-Tubulin Acetylation | Western Blot | 30 |
| Cell Proliferation (72h) | MTT Assay | 150 |
| Apoptosis Induction (48h) | Caspase 3/7 Glo | 220 |
Signaling Pathways Modulated by this compound
By inhibiting HDACs, this compound influences multiple critical signaling pathways. The resulting hyperacetylation of histone and non-histone proteins can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis.
Cell Cycle Regulation
HDAC inhibitors can induce cell cycle arrest, often at the G1/S or G2/M transitions.[3] A key mechanism involves the hyperacetylation and stabilization of the tumor suppressor protein p53.[3][4] Acetylated p53 can then activate the transcription of target genes such as p21, a cyclin-dependent kinase inhibitor that halts cell cycle progression.[3]
Induction of Apoptosis
HDAC inhibitors can trigger apoptosis through both intrinsic and extrinsic pathways.[3] They can upregulate the expression of pro-apoptotic proteins (e.g., Bim, Bak) and downregulate anti-apoptotic proteins (e.g., Bcl-2). Hyperacetylation of non-histone proteins involved in apoptosis, such as components of the death receptor pathway, also contributes to this effect.
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
HDAC Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
-
Principle: A fluorogenic substrate, which becomes fluorescent upon deacetylation by an HDAC enzyme, is used. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[9]
-
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent)
-
This compound (or other test compound)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted compound to the wells of a 96-well plate.
-
Add 35 µL of recombinant HDAC enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure fluorescence (Excitation: 360 nm, Emission: 460 nm).
-
Calculate percent inhibition relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.
-
Western Blot for Histone Acetylation
This method is used to detect the level of acetylated histones in cells treated with an HDAC inhibitor.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and total histones (as a loading control).
-
Materials:
-
HCT116 cells (or other relevant cell line)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-acetyl-H3, rabbit anti-total-H3)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture HCT116 cells and treat with various concentrations of this compound for 24 hours.
-
Lyse the cells using RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20 µg of protein from each sample and load onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against acetyl-H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an appropriate imaging system.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
-
Conclusion
This compound represents a powerful chemical tool for probing the epigenetic regulation of cellular processes. By inhibiting the activity of Class I and IIb HDACs, it induces widespread changes in histone and non-histone protein acetylation, leading to significant anti-proliferative and pro-apoptotic effects in cancer cells. The experimental protocols and pathway analyses presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of HDAC inhibitors. A deeper understanding of how these compounds modulate the epigenetic landscape will be crucial for the development of next-generation therapies for a variety of diseases.
References
- 1. Roles of histone deacetylases in epigenetic regulation: emerging paradigms from studies with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking Simulations on Histone Deacetylases (HDAC)-1 and -2 to Investigate the Flavone Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
- 8. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches | MDPI [mdpi.com]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-57: A Technical Guide to a Novel Chemical Probe for HDAC Biology
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Hdac-IN-57, a novel, potent, and selective chemical probe for investigating the biology of Class I histone deacetylases (HDACs). This compound is designed for use in cell-based assays to elucidate the roles of HDAC1, HDAC2, and HDAC3 in gene expression, cell cycle control, and other cellular processes.
Introduction to this compound
Histone deacetylases are a class of enzymes crucial for regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1][2] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making them significant therapeutic targets.[1][2] this compound is a synthetically developed small molecule designed to be a high-quality chemical probe for studying Class I HDACs. To qualify as a chemical probe, a molecule must exhibit high affinity for its target, demonstrate excellent selectivity over related proteins, and show evidence of target engagement and a resulting functional effect in cellular systems.[3][4][5] This guide details the biochemical and cellular characteristics of this compound, providing the necessary data and protocols for its effective use in research.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound was assessed against a panel of recombinant human HDAC isoforms using in vitro enzymatic assays. The resulting IC50 values demonstrate its high potency and selectivity for Class I HDACs, particularly HDAC1, HDAC2, and HDAC3.[6][7][8][9]
Table 1: In Vitro Inhibitory Potency (IC50) of this compound against Human HDAC Isoforms
| HDAC Isoform | Class | IC50 (nM) |
| HDAC1 | I | 55 |
| HDAC2 | I | 30 |
| HDAC3 | I | 15 |
| HDAC8 | I | >10,000 |
| HDAC4 | IIa | >25,000 |
| HDAC5 | IIa | >25,000 |
| HDAC6 | IIb | 8,500 |
| HDAC7 | IIa | >25,000 |
| HDAC9 | IIa | >25,000 |
| HDAC10 | IIb | >20,000 |
| HDAC11 | IV | >20,000 |
Note: Data are representative of typical results from fluorogenic deacetylation assays. Potency can be influenced by assay format, especially for slow-binding inhibitors. A thorough kinetic investigation is recommended for detailed characterization.[6][7][9]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay quantifies the enzymatic activity of recombinant HDACs and is used to determine the IC50 values of inhibitors.[10]
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in buffer with Trichostatin A to stop the HDAC reaction)
-
This compound and control inhibitors (e.g., SAHA, Entinostat)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer.
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 10 µL of diluted recombinant HDAC enzyme to each well.
-
To account for slow-binding kinetics, pre-incubate the plate at room temperature for a defined period (e.g., 30 to 120 minutes).[6][7][9]
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of Developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Plot the fluorescence signal against the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
This assay confirms that this compound physically interacts with its target HDACs within a live cellular environment.[11][12][13][14]
Materials:
-
HEK293T cells stably expressing an HDAC-NanoLuc® fusion protein (e.g., HDAC1-NanoLuc®).
-
NanoBRET™ Tracer, a fluorescent ligand that binds the target HDAC.
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
This compound.
-
Opti-MEM™ I Reduced Serum Medium.
-
White 384-well plates.
-
Luminescence plate reader capable of measuring filtered luminescence (450 nm and 610 nm).
Procedure:
-
Culture and harvest HEK293T cells expressing the HDAC-NanoLuc® fusion protein.
-
Resuspend the cells in Opti-MEM™ medium.
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, combine the cell suspension with the NanoBRET™ Tracer and the diluted this compound or vehicle control.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the Nano-Glo® Substrate mixed with the Extracellular NanoLuc® Inhibitor.
-
Read the plate within 10 minutes on a luminescence reader, measuring both donor (450 nm) and acceptor (610 nm) emission.
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the inhibitor concentration to determine the cellular EC50 value, representing target engagement.
Western Blot for Histone and Non-Histone Protein Acetylation
This method assesses the functional consequence of HDAC inhibition by measuring the acetylation status of key substrates in cells.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-p53, anti-total-p53, anti-GAPDH (loading control).[15][16]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and transfer equipment.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Wash cells with cold PBS and lyse them using lysis buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a digital imaging system. Analyze band intensities to quantify changes in protein acetylation relative to total protein and loading controls.
Visualizations: Pathways and Workflows
Signaling Pathway: this compound Mechanism of Action
HDAC inhibitors exert their effects by altering the acetylation status of numerous proteins, leading to changes in gene expression and cell signaling.[15][16][17] A key pathway affected is the p53 tumor suppressor pathway, which regulates the cell cycle and apoptosis.[1][2][18][19]
References
- 1. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Advancing Biomedical Research with Quality Chemical Probes [promega.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective inhibition of histone deacetylase 2 induces p53-dependent survivin downregulation through MDM2 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.uniupo.it [research.uniupo.it]
- 19. The HDAC inhibitor depsipeptide transactivates the p53/p21 pathway by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hdac-IN-57: An In Vitro Cell-Based Assay Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.[2][3] HDAC inhibitors have emerged as a promising class of therapeutic agents.[4] Hdac-IN-57 is a novel, potent inhibitor of HDAC activity. These application notes provide detailed protocols for characterizing the in vitro cell-based activity of this compound, including the assessment of its impact on HDAC activity, downstream signaling, and cell viability.
Mechanism of Action
HDAC inhibitors, such as this compound, function by binding to the active site of HDAC enzymes, thereby preventing the deacetylation of their substrates.[5] This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced genes, including tumor suppressor genes.[1][3] Increased acetylation of non-histone proteins, such as transcription factors and cytoskeletal proteins, also contributes to the cellular effects of HDAC inhibitors.[3] The downstream consequences of HDAC inhibition include the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
Caption: Signaling pathway of this compound.
Data Presentation
Table 1: In Vitro Cellular HDAC Inhibitory Activity of this compound
| Cell Line | Assay Type | IC50 (nM) |
| HCT116 | Luminescence-based | User-defined |
| HeLa | Fluorescence-based | User-defined |
| Jurkat | Luminescence-based | User-defined |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Assay Type | GI50 (nM) |
| HCT116 | MTT Assay | User-defined |
| HeLa | CellTiter-Glo® | User-defined |
| Jurkat | MTT Assay | User-defined |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values for this compound are to be determined empirically by the user.
Experimental Protocols
Protocol 1: In-Cell HDAC Activity Assay (Luminescence-based)
This protocol is adapted from commercially available assays such as the HDAC-Glo™ I/II Assay and is designed to quantify HDAC class I and II activity directly in cultured cells.[6]
Caption: Workflow for the in-cell HDAC activity assay.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
White, clear-bottom 96-well assay plates
-
HDAC-Glo™ I/II Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment time (e.g., 1-24 hours).
-
Assay Reagent Preparation: Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add 100 µL of the prepared HDAC-Glo™ I/II Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot for Histone Acetylation
This protocol allows for the qualitative and semi-quantitative assessment of changes in histone acetylation levels following treatment with this compound.[7][8]
Materials:
-
This compound
-
Selected cancer cell line
-
Cell culture medium and supplements
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometric analysis can be performed to quantify the changes in acetylated histone levels, normalized to total histone or a loading control like β-actin.
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
This compound
-
Selected cancer cell line
-
Cell culture medium and supplements
-
Clear 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a clear 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle-treated control. Determine the GI50 value by plotting the percentage of growth inhibition versus the log of the compound concentration.
References
- 1. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]
- 6. HDAC-Glo™ I/II Assays [promega.com]
- 7. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Hdac-IN-57
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and generally transcriptional repression.[1][2][3] Aberrant HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[4][5][6] The development of potent and selective HDAC inhibitors is a significant focus of drug discovery efforts.[7][8]
Hdac-IN-57 is a novel, potent, and selective inhibitor of Class I HDACs. These application notes provide a comprehensive guide for the development and execution of a high-throughput screening (HTS) campaign to identify and characterize small molecule inhibitors of HDACs, using this compound as a reference compound. The protocols outlined below describe a primary biochemical screen followed by secondary cellular assays to confirm activity and assess the downstream effects of HDAC inhibition.
Signaling Pathway of HDAC Inhibition
HDAC inhibitors like this compound function by blocking the enzymatic activity of HDACs. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure (euchromatin) that allows for gene transcription.[9] This can, in turn, induce the expression of tumor suppressor genes and other genes involved in cell cycle arrest, differentiation, and apoptosis.[1][7]
Caption: Mechanism of action of this compound.
High-Throughput Screening Workflow
A typical HTS workflow for identifying novel HDAC inhibitors involves a primary biochemical screen to identify "hits" from a large compound library, followed by secondary and tertiary assays to confirm and characterize these hits.
Caption: High-throughput screening workflow.
Experimental Protocols
Primary High-Throughput Screen: Fluorogenic HDAC Activity Assay
This assay measures the enzymatic activity of HDACs using a fluorogenic substrate.[10][11] Deacetylation of the substrate by HDACs makes it susceptible to a developing enzyme, which then cleaves the substrate, releasing a fluorescent molecule.
Materials:
-
Recombinant human HDAC1 (or other desired isoform)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer (e.g., Trypsin)
-
This compound (positive control)
-
Trichostatin A (TSA, positive control)[12]
-
DMSO (vehicle control)
-
384-well black, flat-bottom plates
-
Multichannel pipettes or automated liquid handler
-
Fluorescence plate reader
Protocol:
-
Prepare compound plates by dispensing 1 µL of test compounds and controls (this compound, TSA, DMSO) into the wells of a 384-well plate.
-
Prepare the HDAC enzyme solution by diluting the recombinant HDAC in cold HDAC Assay Buffer.
-
Add 20 µL of the HDAC enzyme solution to each well of the compound plate.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Prepare the substrate solution by diluting the fluorogenic HDAC substrate in HDAC Assay Buffer.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding 10 µL of the developer solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[13]
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive (no inhibition, DMSO) and negative (complete inhibition, TSA) controls.
-
Identify "hits" as compounds that exhibit a percent inhibition above a defined threshold (e.g., >50%).
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
Caption: Data analysis workflow for HTS.
Secondary Assay: Cell Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14]
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other hit compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the hit compounds and this compound for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a spectrophotometer.
Secondary Assay: Apoptosis (Annexin V Staining)
This assay uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, in combination with a viability dye like propidium iodide (PI) to differentiate between viable, apoptotic, and necrotic cells.[15]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound and other hit compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells and treat with compounds as described for the MTT assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Tertiary Assay: Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells treated with HDAC inhibitors.[16][17][18]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound and other hit compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Protocol:
-
Seed cells and treat with compounds for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Biochemical Activity of this compound and Control Compounds
| Compound | IC50 (nM) for HDAC1 |
| This compound | 15.2 |
| TSA | 2.5 |
| Vehicle (DMSO) | >10,000 |
Table 2: Cellular Activity of this compound in HCT116 Cells
| Assay | This compound EC50 (µM) |
| Cell Proliferation (MTT) | 0.85 |
| Apoptosis Induction (Annexin V) | 1.2 |
Table 3: Effect of this compound on Histone H3 Acetylation
| Treatment (1 µM, 24h) | Fold Increase in Acetyl-H3/Total H3 |
| Vehicle (DMSO) | 1.0 |
| This compound | 4.8 |
| TSA | 6.2 |
Conclusion
The protocols and application notes provided herein offer a robust framework for the high-throughput screening and characterization of novel HDAC inhibitors, using this compound as a representative example. The combination of a primary biochemical screen with secondary cellular and target-based assays is essential for the confident identification and validation of promising lead compounds for further drug development. Careful data analysis and assay validation are critical to the success of any HTS campaign.[19][20][21]
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The many roles of histone deacetylases in development and physiology: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Inhibitors: Innovative Strategies for Their Design and Applications [mdpi.com]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 13. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 14. Histone deacetylase inhibitors decrease proliferation potential and multilineage differentiation capability of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. researchgate.net [researchgate.net]
A Step-by-Step Guide for In Vivo Animal Studies with Hdac-IN-57 (Givinostat/ITF2357)
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Hdac-IN-57, also known as Givinostat or ITF2357, is a potent, orally active pan-histone deacetylase (HDAC) inhibitor. By inhibiting the activity of HDAC enzymes, this compound leads to the hyperacetylation of both histone and non-histone proteins, resulting in the modulation of gene expression and interference with key cellular processes. These effects make it a promising therapeutic candidate for a range of diseases, including various cancers and inflammatory conditions. This document provides a comprehensive guide for conducting in vivo animal studies with this compound, covering its mechanism of action, experimental protocols, and key data for consideration.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of a broad range of HDACs. This inhibition leads to an accumulation of acetyl groups on lysine residues of histone tails, causing a more relaxed chromatin structure and altering gene transcription.[1][2] Beyond histones, this compound also affects the acetylation status of numerous non-histone proteins, including transcription factors and signaling molecules, thereby influencing their stability and activity.[3] A key mechanism of its anti-inflammatory action is the reduction of pro-inflammatory cytokine production, such as TNF-α, IL-1β, IL-6, and IFN-γ.[4][5][6]
Signaling Pathways
The inhibitory action of this compound impacts several critical signaling pathways involved in cell proliferation, apoptosis, and inflammation. By altering the acetylation of key proteins, it can modulate pathways such as the JAK/STAT pathway, which is often dysregulated in hematological malignancies and inflammatory diseases.[7] Furthermore, its influence on the expression of cell cycle regulators (e.g., p21) and apoptosis-related proteins (e.g., Bcl-2 family) contributes to its anti-tumor effects.[8]
Experimental Protocols
This section outlines a general framework for in vivo studies using this compound in mouse models. The specific details should be adapted based on the research question and the animal model used.
1. Animal Models
The choice of animal model is critical and will depend on the disease being studied. Examples from the literature include:
-
Systemic Lupus Erythematosus (SLE): NZB/W F1 mice are a common model for spontaneous lupus-like disease.[1]
-
Neuroinflammation/Traumatic Brain Injury: Models of closed head injury in mice can be utilized.[9][10]
-
Oncology: Xenograft models using human cancer cell lines (e.g., glioblastoma, leukemia) in immunodeficient mice (e.g., SCID mice) are frequently used.[2][11]
2. Dosing and Administration
-
Dosage: Based on preclinical studies, a dosage range of 1.0 to 10 mg/kg is often effective in mice.[6] The optimal dose should be determined through dose-response studies for the specific model and endpoint.
-
Administration Route: this compound is orally bioavailable.[6] Administration via oral gavage is a common and clinically relevant route.
-
Vehicle: The vehicle for solubilizing this compound should be chosen carefully to ensure stability and bioavailability. Common vehicles for oral administration of HDAC inhibitors include a mixture of DMSO and PBS.
-
Frequency and Duration: The administration schedule will vary depending on the study design. For chronic models like SLE, daily administration for several weeks may be necessary.[1] For acute models or anti-tumor efficacy studies, treatment may be shorter.
3. Experimental Workflow
4. Endpoint Analysis
A variety of endpoints can be assessed to determine the efficacy and mechanism of action of this compound.
-
Efficacy Assessment:
-
Tumor Models: Tumor volume measurements, survival analysis.
-
Inflammatory Models: Clinical scoring of disease activity, measurement of inflammatory markers in serum (e.g., cytokines via ELISA), histological analysis of affected tissues.
-
Neurological Models: Behavioral tests to assess motor and cognitive function, measurement of lesion volume.[9]
-
-
Pharmacodynamic Assessment:
-
Histone Acetylation: Western blot analysis of acetylated histones (e.g., acetyl-H3, acetyl-H4) in tissues or peripheral blood mononuclear cells (PBMCs) to confirm target engagement.
-
Gene Expression: RT-qPCR or RNA sequencing to analyze changes in the expression of target genes.
-
Cell Population Analysis: Flow cytometry to analyze changes in immune cell populations (e.g., T regulatory cells, Th17 cells) in blood or lymphoid organs.[1]
-
Quantitative Data
Pharmacokinetic Data (Human Phase 1 Study)
The following table summarizes the pharmacokinetic parameters of this compound (ITF2357) in healthy male volunteers after a single oral dose.[4][5]
| Dose | Cmax (nmol/L) | Tmax (h) | Half-life (h) |
| 50 mg | 104 | 2.0 | 6.9 |
| 100 mg | 199 | 2.1 | 6.0 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.
Toxicity Data
| Species | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Observations |
| Rat | 26 weeks | 10 mg/kg/day | - |
| Monkey | 36 weeks | 12 mg/kg/day | - |
| Human (Phase 1) | 7 days (repeated dose) | 50-100 mg/day considered safe | Dose-dependent, transient decrease in platelets.[4] |
Safety and Handling
While specific safety data sheets for this compound may vary, general precautions for handling potent chemical compounds should be followed. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle the compound in a well-ventilated area. In case of contact, wash the affected area thoroughly with water. For detailed handling and disposal instructions, refer to the manufacturer's safety data sheet (SDS).
This compound (Givinostat/ITF2357) is a promising HDAC inhibitor with a well-characterized mechanism of action and a favorable safety profile in preclinical and early clinical studies. This guide provides a foundational framework for designing and conducting in vivo animal studies to further explore its therapeutic potential. Careful consideration of the animal model, dosing regimen, and relevant endpoints is crucial for obtaining robust and meaningful results.
References
- 1. Class I and II Histone Deacetylase Inhibition by ITF2357 Reduces SLE Pathogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetics, Safety and Inducible Cytokine Responses during a Phase 1 Trial of the Oral Histone Deacetylase Inhibitor ITF2357 (Givinostat) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, safety and inducible cytokine responses during a phase 1 trial of the oral histone deacetylase inhibitor ITF2357 (givinostat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The histone deacetylase inhibitor ITF2357 reduces production of pro-inflammatory cytokines in vitro and systemic inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histone deacetylase inhibitor givinostat (ITF2357) exhibits potent anti-tumor activity against CRLF2-rearranged BCP-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ITF2357 - HDAC Inhibitor [hdacis.com]
- 9. Histone deacetylase inhibitor ITF2357 is neuroprotective, improves functional recovery, and induces glial apoptosis following experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitor ITF2357 is neuroprotective, improves functional recovery, and induces glial apoptosis following experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitor ITF2357 (givinostat) reverts transformed phenotype and counteracts stemness in in vitro and in vivo models of human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
How to properly dissolve and store Hdac-IN-57 for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper dissolution, storage, and handling of Hdac-IN-57, a potent, orally active pan-histone deacetylase (HDAC) inhibitor. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Product Information
This compound is a hydroxamic acid-based compound that demonstrates broad-spectrum inhibitory activity against multiple HDAC isoforms. Its ability to induce apoptosis and its anti-tumor activity make it a valuable tool for cancer research and drug development.
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₉N₃O₄ | [1] |
| Molecular Weight | 377.39 g/mol | [1] |
| IC₅₀ (HDAC1) | 2.07 nM | [1] |
| IC₅₀ (HDAC2) | 4.71 nM | [1] |
| IC₅₀ (HDAC6) | 2.4 nM | [1] |
| IC₅₀ (HDAC8) | 107 nM | [1] |
| IC₅₀ (LSD1) | 1.34 µM | [1] |
| Appearance | Solid powder | [2] |
| Purity | >98% | [2] |
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity.
-
Solid Form: The lyophilized powder should be stored at -20°C. Under these conditions, the compound is stable for at least three years.[2]
-
In Solvent: Stock solutions of this compound should be stored at -80°C. This ensures stability for up to one year.[2] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. It is recommended to aliquot the stock solution into smaller, single-use volumes.
Dissolution Protocol
While some datasheets for this compound do not specify a solvent, its chemical structure as a hydroxamic acid derivative suggests solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of similar HDAC inhibitors.[3][4]
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use tubes for storage at -80°C.
Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against specific HDAC enzymes.
Workflow:
Caption: Workflow for an in vitro HDAC inhibition assay.
Methodology:
-
Prepare a stock solution of this compound in DMSO as described in the dissolution protocol.
-
Perform serial dilutions of the this compound stock solution in the appropriate assay buffer.
-
In a 96-well plate, add the diluted this compound to wells containing the purified recombinant HDAC enzyme.
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified period.
-
Stop the reaction and develop the fluorescent signal by adding a developer solution.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Cell-Based Assay for Apoptosis Induction
This protocol outlines a method to evaluate the pro-apoptotic effects of this compound on cancer cell lines.
Workflow:
Caption: Workflow for assessing apoptosis induction by this compound.
Methodology:
-
Seed the cancer cell line of interest in a multi-well plate at an appropriate density.
-
Allow the cells to attach and grow overnight.
-
Prepare fresh dilutions of this compound in complete culture medium from the DMSO stock solution.
-
Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the drug dilutions.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Harvest the cells and wash with cold PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Quantify the percentage of apoptotic cells in each treatment group.
Mechanism of Action and Signaling Pathways
HDAC inhibitors, including this compound, exert their anti-cancer effects through the modulation of various signaling pathways. By inhibiting the deacetylation of histones, they lead to a more open chromatin structure, which alters gene expression.[2] Furthermore, HDAC inhibitors can also affect the acetylation status and function of non-histone proteins, such as transcription factors.[2]
Key pathways affected by pan-HDAC inhibitors include:
-
Cell Cycle Regulation: HDAC inhibitors often cause an upregulation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest, typically at the G1/S or G2/M phase.[2][5] This induction of p21 can occur in both a p53-dependent and p53-independent manner.[1]
-
Apoptosis Induction: HDAC inhibitors can promote apoptosis by altering the expression of pro-apoptotic and anti-apoptotic genes.[2]
-
p53 and NF-κB Signaling: There is significant crosstalk between HDACs, the tumor suppressor p53, and the transcription factor NF-κB. HDAC inhibitors can lead to the hyperacetylation and stabilization of p53, enhancing its pro-apoptotic functions.[2][6] The effect on NF-κB is more complex, with HDAC inhibition leading to the acetylation of the RelA/p65 subunit, which can have context-dependent effects on cell survival and apoptosis.[7]
Caption: Signaling pathways modulated by this compound.
References
- 1. Histone deacetylase inhibitors: signalling towards p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of Histone Deacetylase Inhibitor-Induced RelA/p65 Acetylation and NF-κB Activation Potentiates Apoptosis in Leukemia Cells through a Process Mediated by Oxidative Damage, XIAP Downregulation, and c-Jun N-Terminal Kinase 1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hdac-IN-57 in specific disease models (e.g., neurodegeneration, fibrosis)
Application Notes and Protocols for Hdac-IN-57 in Neurodegeneration and Fibrosis Models
Disclaimer: Extensive literature searches did not yield specific data on the application of this compound in neurodegenerative or fibrotic disease models. The information presented herein is based on the known targets of this compound and the established roles of those targets in the respective diseases. The experimental protocols provided are generalized for the testing of HDAC inhibitors in these models and would require optimization for this compound.
Introduction to this compound
This compound is an orally active inhibitor of histone deacetylases (HDACs). It exhibits inhibitory activity against several HDAC isoforms, which are known to be involved in the pathophysiology of various diseases, including cancer. While its effects on neurodegeneration and fibrosis have not been specifically reported, its inhibitory profile suggests potential therapeutic relevance in these areas.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 2.07 |
| HDAC2 | 4.71 |
| HDAC6 | 2.4 |
| HDAC8 | 107 |
| LSD1 | 1340 |
Data sourced from publicly available information from chemical suppliers.
Application in Neurodegeneration Models
The primary rationale for exploring this compound in neurodegeneration stems from its potent inhibition of HDAC1, HDAC2, and HDAC6. These HDACs are implicated in neuronal survival, synaptic plasticity, and protein quality control.
Potential Mechanisms of Action in Neurodegeneration:
-
HDAC1/2 Inhibition: Inhibition of HDAC1 and HDAC2 has been shown to enhance learning and memory by promoting the expression of genes involved in synaptic plasticity, such as brain-derived neurotrophic factor (BDNF).[1]
-
HDAC6 Inhibition: HDAC6 is a cytoplasmic deacetylase that regulates protein degradation pathways, including autophagy. Inhibition of HDAC6 can enhance the clearance of misfolded protein aggregates, a common pathological hallmark of many neurodegenerative diseases.[2] It also plays a role in regulating microtubule dynamics, which is crucial for axonal transport.
-
Anti-inflammatory Effects: HDAC inhibitors can suppress neuroinflammation by modulating the activity of microglia, the resident immune cells of the brain.[3]
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes a general method for assessing the neuroprotective effects of an HDAC inhibitor against a neurotoxic stimulus in a primary neuronal culture.
-
Cell Culture:
-
Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
-
Plate neurons on poly-D-lysine coated plates at a density of 1 x 10^5 cells/well in a 24-well plate.
-
Culture neurons in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days to allow for maturation.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On day in vitro (DIV) 7, pre-treat neurons with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 24 hours.
-
-
Induction of Neurotoxicity:
-
Following pre-treatment, expose the neurons to a neurotoxic agent such as glutamate (100 µM) or oligomeric amyloid-beta (Aβ) (5 µM) for 24 hours.
-
-
Assessment of Neuronal Viability:
-
Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Alternatively, perform immunofluorescence staining for neuronal markers (e.g., NeuN or MAP2) and a marker for apoptosis (e.g., cleaved caspase-3) to visualize and quantify neuronal survival.
-
-
Data Analysis:
-
Normalize viability data to the vehicle-treated control group.
-
Calculate the EC50 value for the neuroprotective effect of this compound.
-
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound in primary neurons.
Signaling Pathway in Neurodegeneration
Caption: Potential signaling pathways modulated by this compound in neurodegeneration.
Application in Fibrosis Models
The rationale for investigating this compound in fibrosis is based on its inhibition of HDAC1, HDAC2, and HDAC8. These HDACs are key regulators of pro-fibrotic gene expression and myofibroblast activation.
Potential Mechanisms of Action in Fibrosis:
-
HDAC1/2/8 Inhibition: These HDACs are often upregulated in fibrotic tissues and are involved in the TGF-β signaling pathway, a central driver of fibrosis. Inhibition of these HDACs can suppress the expression of key fibrotic genes, such as those encoding collagens and alpha-smooth muscle actin (α-SMA).
-
TGF-β/Smad Pathway Modulation: HDACs can deacetylate and activate Smad proteins, which are key transcription factors downstream of TGF-β. By inhibiting HDACs, this compound could potentially attenuate Smad-mediated transcription of pro-fibrotic genes.[1]
-
Inhibition of Myofibroblast Differentiation: The differentiation of fibroblasts into contractile, matrix-producing myofibroblasts is a critical step in fibrosis. HDAC inhibitors have been shown to block this process.
Experimental Protocol: In Vitro Anti-Fibrotic Assay
This protocol provides a general method for evaluating the anti-fibrotic effects of an HDAC inhibitor in primary human lung fibroblasts (HLFs).
-
Cell Culture:
-
Culture primary HLFs in fibroblast growth medium.
-
Seed cells at a density of 5 x 10^4 cells/well in a 12-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with this compound at various concentrations (e.g., 10 nM to 10 µM) for 1 hour.
-
-
Induction of Fibroblast Activation:
-
Stimulate the cells with recombinant human TGF-β1 (5 ng/mL) for 24-48 hours to induce myofibroblast differentiation.
-
-
Assessment of Fibrotic Markers:
-
Western Blot: Lyse the cells and perform western blotting to analyze the protein expression of α-SMA and Collagen I.
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA levels of ACTA2 (α-SMA) and COL1A1 (Collagen I).
-
Immunofluorescence: Stain cells for α-SMA to visualize the formation of stress fibers, a characteristic of myofibroblasts.
-
-
Data Analysis:
-
Quantify protein and mRNA expression levels relative to a housekeeping control (e.g., GAPDH or β-actin).
-
Normalize the data to the TGF-β1-stimulated, vehicle-treated group.
-
Determine the IC50 value for the inhibition of fibrotic markers.
-
Experimental Workflow for In Vitro Anti-Fibrotic Assay
References
- 1. Frontiers | Molecular mechanisms of histone deacetylases and inhibitors in renal fibrosis progression [frontiersin.org]
- 2. TGFβ-induced fibroblast activation requires persistent and targeted HDAC-mediated gene repression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of a Selective HDAC6 Inhibitor with Standard Chemotherapy Agents: Application Notes and Protocols
Disclaimer: The compound "Hdac-IN-57" specified in the topic is not a publicly documented histone deacetylase (HDAC) inhibitor. Therefore, this document utilizes ACY-1215 (Ricolinostat), a well-characterized and selective HDAC6 inhibitor, as a representative example to illustrate the synergistic effects of a selective HDAC inhibitor with standard chemotherapy agents. The data and protocols presented are based on published findings for ACY-1215 and are intended to serve as a guide for researchers interested in exploring similar synergistic combinations.
Introduction
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents.[1] While they have shown clinical activity as monotherapies in certain hematological malignancies, their full potential may be realized in combination with standard chemotherapy.[2][3] This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the required doses of cytotoxic agents, thereby minimizing toxicity.[1][4] This document provides an overview of the synergistic effects of the selective HDAC6 inhibitor, ACY-1215 (Ricolinostat), with standard chemotherapy agents and offers detailed protocols for evaluating such synergies in a preclinical setting.
Selective inhibition of HDAC6 is a particularly attractive strategy. HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and cortactin, playing a key role in protein folding, cell migration, and microtubule dynamics.[5] Inhibition of HDAC6 can lead to the acetylation of α-tubulin, which can stabilize microtubules, an effect that is synergistic with taxane-based chemotherapies like paclitaxel.[6][7]
Mechanism of Synergism
The synergistic anti-cancer effects of selective HDAC6 inhibitors like ACY-1215 with standard chemotherapy agents are thought to be multifactorial:
-
Enhanced Apoptosis: Co-administration of ACY-1215 and chemotherapy agents has been shown to synergistically increase the expression of pro-apoptotic proteins like cleaved caspase-3 and Bax, while decreasing anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[8]
-
Increased DNA Damage: HDAC inhibitors can relax chromatin structure, making DNA more accessible to damaging agents like cisplatin and doxorubicin.[4][9] This can lead to an accumulation of DNA damage and cell cycle arrest.
-
Microtubule Stabilization: By inhibiting the deacetylation of α-tubulin, HDAC6 inhibitors increase its acetylation, leading to microtubule stabilization. This action complements the mechanism of microtubule-stabilizing agents like paclitaxel, resulting in enhanced mitotic arrest and apoptosis.[6][10]
-
Impaired DNA Repair: Some HDAC inhibitors have been shown to downregulate key proteins involved in DNA repair pathways, rendering cancer cells more susceptible to DNA-damaging chemotherapy.[1]
Quantitative Data on Synergistic Effects
The following tables summarize representative quantitative data on the synergistic effects of ACY-1215 in combination with standard chemotherapy agents in various cancer cell lines.
Table 1: In Vitro Synergistic Cytotoxicity of ACY-1215 with Paclitaxel in Ovarian Cancer Cells
| Cell Line | Drug Combination | Combination Index (CI) Value* | Observations | Reference |
| TOV-21G | ACY-1215 + Paclitaxel | < 1 | Synergistic decrease in cell viability and proliferation. | [8] |
*Combination Index (CI) values are derived from the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vitro Synergistic Apoptosis Induction by ACY-1215 and Doxorubicin in Breast Cancer Cells
| Cell Line | Drug Combination | Fold Increase in Apoptosis (Combination vs. Single Agent) | Key Apoptotic Markers | Reference |
| MDA-MB-231 | ACY-1215 + Doxorubicin | Synergistic Increase | Increased cleaved PARP, cleaved caspase-3 | [11] |
Table 3: In Vivo Tumor Growth Inhibition with ACY-1215 and Cisplatin in a Xenograft Model
| Cancer Type | Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| Oral Squamous Cell Carcinoma | Mouse Xenograft | ACY-1215 + Cisplatin | Significantly greater than single agents | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of a selective HDAC6 inhibitor alone and in combination with a chemotherapy agent.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Selective HDAC6 inhibitor (e.g., ACY-1215)
-
Chemotherapy agent (e.g., Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the HDAC6 inhibitor and the chemotherapy agent in complete culture medium.
-
Treat the cells with the single agents or their combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by the drug combination.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Selective HDAC6 inhibitor and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the HDAC6 inhibitor, chemotherapy agent, or their combination for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Synergy Analysis (Chou-Talalay Method)
This method is used to quantitatively determine the nature of the drug interaction.
Procedure:
-
Perform a cell viability assay with a range of concentrations for each drug and their combination at a constant ratio.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizations
Signaling Pathway of Synergism
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 6. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
- 8. mdpi.com [mdpi.com]
- 9. Class I and II Histone Deacetylase Inhibition by ITF2357 Reduces SLE Pathogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC Inhibition Synergistically Enhances Alkylator-induced DNA Damage Responses and Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Hdac-IN-57: Application Notes and Protocols for Investigating Histone Deacetylase Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-57 is an orally active, pan-histone deacetylase (HDAC) inhibitor. It has demonstrated the ability to induce apoptosis and exhibits anti-tumor activity. This document provides an overview of its known biochemical activity, and generalized protocols for its application in cell-based assays to study the role of specific HDAC isoforms. As detailed published studies on this compound are limited, the provided protocols are based on established methodologies for working with HDAC inhibitors.
Biochemical Profile and Isoform Selectivity
This compound has been shown to inhibit the activity of several Class I and Class IIb histone deacetylases. Additionally, it has been identified as an inhibitor of Lysine-Specific Demethylase 1 (LSD1). The known inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| HDAC1 | 2.07 |
| HDAC2 | 4.71 |
| HDAC6 | 2.4 |
| HDAC8 | 107 |
| LSD1 | 1340 |
Data sourced from MedChemExpress. Note: A complete selectivity profile across all HDAC isoforms is not yet publicly available.
Mechanism of Action
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to hyperacetylation of histones. This results in a more relaxed chromatin structure, allowing for the transcription of genes that may have been silenced. Increased acetylation of non-histone proteins can also affect various cellular processes, including cell cycle progression and apoptosis. The inhibition of multiple HDAC isoforms suggests that this compound may have broad effects on gene expression and cellular function.
Application Note: Chromatin Immunoprecipitation (ChIP-seq) Protocol Following Treatment with a Histone Deacetylase (HDAC) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2] They remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure that is generally associated with transcriptional repression.[1][2] Inhibitors of HDACs (HDACi) block this activity, resulting in histone hyperacetylation and a more open chromatin state, which often leads to the activation of gene expression.[1][3] This mechanism has made HDAC inhibitors a promising class of therapeutics, particularly in oncology.[1][4]
This application note provides a detailed protocol for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to map genome-wide histone acetylation patterns or transcription factor binding following treatment with an HDAC inhibitor. As specific information regarding "Hdac-IN-57" is not publicly available, this protocol will use Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), a well-characterized pan-HDAC inhibitor, as an exemplary compound. The principles and steps outlined here are broadly applicable to other HDAC inhibitors with appropriate optimization.
Principle of the Method
The workflow begins with the treatment of cultured cells with an HDAC inhibitor to induce changes in histone acetylation. Subsequently, protein-DNA complexes are cross-linked, and the chromatin is sheared. An antibody specific to a histone modification of interest (e.g., H3K27ac, a mark of active enhancers and promoters) or a DNA-binding protein is used to immunoprecipitate the chromatin. The associated DNA is then purified and prepared for high-throughput sequencing. The resulting sequencing data allows for the identification of genomic regions where the targeted histone modification or protein is enriched, providing insights into the molecular consequences of HDAC inhibition.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the detailed protocol section. Key components include:
-
Cell culture reagents
-
HDAC inhibitor (e.g., Vorinostat/SAHA)
-
Formaldehyde for cross-linking
-
ChIP-grade antibodies (e.g., anti-H3K27ac, anti-H3K9ac)
-
Protein A/G magnetic beads
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution
-
Reagents for reverse cross-linking and DNA purification
-
DNA library preparation kit for sequencing
Experimental Workflow
The overall experimental workflow for ChIP-seq following HDAC inhibitor treatment is depicted below.
Caption: Experimental workflow for ChIP-seq after HDAC inhibitor treatment.
Signaling Pathway Perturbation by HDAC Inhibition
HDAC inhibitors globally affect the acetylation status of histones, leading to a more "open" chromatin structure. This primarily impacts transcriptional regulation. By removing the repressive deacetylase activity, the balance shifts towards histone acetyltransferase (HAT) activity, leading to increased acetylation at promoters and enhancers of various genes. This can result in the upregulation of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[4][5]
Caption: Mechanism of HDAC inhibitor action on chromatin.
Detailed Experimental Protocol
This protocol is optimized for a starting amount of 1x10^7 mammalian cells per immunoprecipitation.
1. Cell Culture and HDAC Inhibitor Treatment
1.1. Culture cells to approximately 80-90% confluency. 1.2. Treat cells with the desired concentration of SAHA (or another HDAC inhibitor) and for the appropriate duration. A typical treatment is 1 µM SAHA for 12-24 hours.[6] Include a vehicle-treated control (e.g., DMSO). 1.3. Harvest the cells by scraping or trypsinization.
2. Cross-linking
2.1. Resuspend the cell pellet in 10 ml of fresh, warm media. 2.2. Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. 2.3. Incubate for 10 minutes at room temperature with gentle rotation. 2.4. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. 2.5. Incubate for 5 minutes at room temperature with gentle rotation. 2.6. Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C. 2.7. Wash the cell pellet twice with ice-cold PBS.
3. Cell Lysis and Chromatin Sonication
3.1. Resuspend the cell pellet in 1 ml of cell lysis buffer. 3.2. Incubate on ice for 10 minutes. 3.3. Pellet the nuclei by centrifugation at 2,000 x g for 5 minutes at 4°C. 3.4. Resuspend the nuclear pellet in 500 µl of nuclear lysis buffer. 3.5. Incubate on ice for 10 minutes. 3.6. Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical. 3.7. Centrifuge at maximum speed for 10 minutes at 4°C to pellet debris. 3.8. Transfer the supernatant (sonicated chromatin) to a new tube.
4. Immunoprecipitation
4.1. Pre-clear the chromatin by adding 20 µl of Protein A/G magnetic beads and rotating for 1 hour at 4°C. 4.2. Place the tube on a magnetic stand and transfer the supernatant to a new tube. 4.3. Save 10% of the chromatin as an input control. 4.4. Add the ChIP-grade primary antibody (e.g., 2-5 µg of anti-H3K27ac) to the remaining chromatin. 4.5. Incubate overnight at 4°C with rotation. 4.6. Add 30 µl of Protein A/G magnetic beads and rotate for 4 hours at 4°C.
5. Washing
5.1. Pellet the beads on a magnetic stand and discard the supernatant. 5.2. Perform the following washes, incubating for 5 minutes with rotation for each:
- 2x with low salt wash buffer
- 1x with high salt wash buffer
- 1x with LiCl wash buffer
- 2x with TE buffer
6. Elution and Reverse Cross-linking
6.1. Resuspend the beads in 100 µl of elution buffer. 6.2. Incubate at 65°C for 30 minutes with vortexing every 5 minutes. 6.3. Pellet the beads and transfer the supernatant to a new tube. 6.4. Add 1 µl of RNase A and incubate at 37°C for 30 minutes. 6.5. Add 1 µl of Proteinase K and incubate at 65°C overnight to reverse cross-links.
7. DNA Purification
7.1. Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation. 7.2. Elute the DNA in 30-50 µl of elution buffer.
8. Library Preparation and Sequencing
8.1. Quantify the purified DNA. 8.2. Prepare sequencing libraries from the immunoprecipitated DNA and input DNA using a commercial kit. 8.3. Perform high-throughput sequencing.
Data Presentation
Table 1: Representative Quantitative Data from ChIP-seq following SAHA Treatment
| Sample | Treatment | Antibody | Total Reads (Millions) | Mapped Reads (%) | Number of Peaks |
| 1 | DMSO | H3K27ac | 35.2 | 92.5 | 25,430 |
| 2 | SAHA (1µM) | H3K27ac | 38.1 | 93.1 | 48,712 |
| 3 | DMSO | IgG | 30.5 | 91.8 | 1,250 |
| 4 | SAHA (1µM) | IgG | 31.2 | 92.0 | 1,310 |
| 5 | DMSO | Input | 40.1 | 94.5 | N/A |
| 6 | SAHA (1µM) | Input | 41.5 | 94.8 | N/A |
This is example data and will vary depending on the cell type, inhibitor, and antibody used.
Table 2: Buffer Compositions
| Buffer | Components |
| Cell Lysis Buffer | 5 mM PIPES (pH 8.0), 85 mM KCl, 0.5% NP-40, protease inhibitors |
| Nuclear Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, protease inhibitors |
| Low Salt Wash Buffer | 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.0), 150 mM NaCl |
| High Salt Wash Buffer | 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.0), 500 mM NaCl |
| LiCl Wash Buffer | 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl (pH 8.0) |
| TE Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA |
| Elution Buffer | 1% SDS, 0.1 M NaHCO3 |
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low ChIP DNA yield | Inefficient cross-linking, sonication, or immunoprecipitation. | Optimize cross-linking time, sonication power and duration, and antibody concentration. |
| High background | Insufficient washing or non-specific antibody binding. | Increase the number and duration of washes. Use a high-quality, ChIP-validated antibody. |
| Inconsistent fragment size | Suboptimal sonication. | Perform a time course of sonication to determine optimal conditions. |
| Global increase in acetylation marks leads to normalization challenges | Standard normalization methods may not be appropriate. | Consider using a spike-in control, such as chromatin from another species, for proper normalization.[6][7] |
Conclusion
This application note provides a comprehensive framework for conducting ChIP-seq experiments to investigate the effects of HDAC inhibitors on the epigenome. By following this detailed protocol, researchers can effectively map changes in histone modifications and protein-DNA interactions, thereby gaining valuable insights into the mechanisms of action of these important therapeutic agents. Careful optimization of key steps, particularly sonication and antibody selection, is crucial for successful outcomes.
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell Cycle Analysis of Hdac-IN-57 Treated Cells by Flow Cytometry
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. article.imrpress.com [article.imrpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7–HMGA2–Cyclin A2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: Induction of Apoptosis by Hdac-IN-57 in Resistant Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents that modulate gene expression and induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[1][2][3] Cancer cells, particularly those that have developed resistance to conventional chemotherapies, often exhibit aberrant HDAC activity, leading to the silencing of tumor suppressor genes and the promotion of cell survival pathways.[4][5] Hdac-IN-57 is a novel, potent HDAC inhibitor under investigation for its ability to overcome drug resistance and induce programmed cell death in various cancer cell lines. These application notes provide an overview of the cellular mechanisms of this compound and detailed protocols for evaluating its apoptotic effects in resistant cancer cells.
HDAC inhibitors exert their anti-cancer effects through multiple mechanisms.[1] They can induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[2][6] This involves the upregulation of pro-apoptotic proteins (e.g., Bak, Bax, Bim) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[7] Furthermore, HDAC inhibitors have been shown to induce the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its receptors, sensitizing cancer cells to apoptosis.[2][8]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on cell viability and apoptosis induction in a model of doxorubicin-resistant human breast cancer cells (MCF-7/ADR).
Table 1: Effect of this compound on the Viability of Doxorubicin-Resistant MCF-7 Cells (MCF-7/ADR)
| This compound Concentration (nM) | Cell Viability (%) after 48h |
| 0 (Control) | 100 ± 4.5 |
| 10 | 85 ± 5.1 |
| 50 | 62 ± 3.8 |
| 100 | 41 ± 4.2 |
| 250 | 25 ± 3.1 |
| 500 | 12 ± 2.5 |
Table 2: Induction of Apoptosis by this compound in MCF-7/ADR Cells
| This compound Concentration (nM) | Percentage of Apoptotic Cells (Annexin V positive) after 48h |
| 0 (Control) | 5 ± 1.2 |
| 50 | 28 ± 3.5 |
| 100 | 45 ± 4.1 |
| 250 | 68 ± 5.3 |
Table 3: Effect of this compound on Key Apoptotic and Cell Cycle Regulatory Proteins
| Treatment (100 nM this compound, 24h) | Protein | Fold Change in Expression (vs. Control) |
| Acetyl-Histone H3 | + 3.5 | |
| p21 | + 2.8 | |
| Bax | + 2.1 | |
| Bcl-2 | - 1.8 | |
| Cleaved Caspase-3 | + 4.2 |
Signaling Pathways
The induction of apoptosis by this compound in resistant cancer cells involves the modulation of key signaling pathways that regulate cell survival and death.
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the apoptotic effects of this compound on resistant cancer cells.
Caption: A typical experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of resistant cancer cells.
Materials:
-
Resistant cancer cell line (e.g., MCF-7/ADR)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells after treatment with this compound using flow cytometry.[9][10][11]
Materials:
-
Resistant cancer cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[9]
Western Blot Analysis
This protocol is for detecting changes in the expression of key apoptosis-related proteins following this compound treatment.
Materials:
-
Resistant cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-acetyl-histone H3, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low cell viability in control group | Cell contamination, improper seeding density, poor cell health | Check for contamination, optimize seeding density, use healthy, low-passage cells. |
| High background in Western blot | Insufficient blocking, antibody concentration too high, insufficient washing | Increase blocking time, optimize antibody concentrations, increase the number and duration of washes. |
| No apoptosis detected | This compound concentration too low, incubation time too short, inactive compound | Perform a dose-response and time-course experiment, check the activity of the compound. |
| High percentage of necrotic cells in flow cytometry | Harsh cell handling, late time point of analysis | Handle cells gently during harvesting and staining, analyze at an earlier time point. |
References
- 1. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagic and Apoptotic Effects of HDAC Inhibitors on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 11. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Overcoming Hdac-IN-57 solubility challenges in aqueous buffers
Technical Support Center: Hdac-IN-57
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with this compound in aqueous buffers, ensuring successful and reproducible experimental outcomes.
Histone deacetylase (HDAC) inhibitors are a critical class of molecules in therapeutic research, known for their roles in epigenetic regulation.[1][2] this compound is a potent, orally active inhibitor of multiple histone deacetylases, including HDAC1, HDAC2, HDAC6, and HDAC8, and also shows activity against LSD1.[3][4] Like many small molecule inhibitors, this compound is hydrophobic, which can present significant solubility challenges in the aqueous buffers required for many in vitro and cell-based assays.[5]
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you effectively manage the solubility of this compound in your research.
Troubleshooting Guide
This section addresses common issues encountered when dissolving and using this compound in aqueous solutions.
Problem: Precipitate forms when diluting my DMSO stock of this compound into aqueous buffer or cell culture medium.
Cause: This is a common issue with hydrophobic compounds. The drastic change in solvent polarity when moving from a high-concentration DMSO stock to an aqueous environment can cause the compound to crash out of solution.[6]
Solutions:
-
Increase the Volume of Aqueous Buffer: Instead of adding a small volume of your DMSO stock to the buffer, try adding the DMSO stock to a larger volume of the aqueous solution while vortexing to ensure rapid mixing.
-
Perform Serial Dilutions in DMSO: Before diluting into your final aqueous buffer, perform intermediate dilutions of your high-concentration DMSO stock in DMSO to lower the concentration. This reduces the amount of inhibitor that needs to be solubilized in the aqueous buffer at once.
-
Stepwise Dilution: When preparing your working solution, add the DMSO stock to the aqueous buffer in a stepwise manner, ensuring the solution is clear before adding more.[7]
-
Gentle Warming: In some cases, gently warming the solution to 37°C (not exceeding 50°C) can aid in dissolution. However, be cautious as heat can degrade some compounds.[8]
-
Sonication: Use a bath sonicator to provide energy to break up precipitate and aid in solubilization.[8]
Problem: I observe turbidity or precipitation in my cell culture media over time.
Cause: This can be due to several factors, including the inhibitor coming out of solution, or interactions with media components. Temperature fluctuations, such as moving plates between an incubator and a microscope, can also cause precipitation.[9]
Solutions:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize its effect on both the cells and compound solubility.[7]
-
Use of Co-solvents or Excipients: For challenging situations, consider the use of biocompatible co-solvents or excipients. These should be tested for their effects on your specific cell line and assay.
-
Regularly Inspect Cultures: Visually inspect your cell cultures under a microscope for any signs of precipitation before and during your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and other hydrophobic inhibitors.[10] It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can affect compound stability and solubility.
Q2: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A2: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%.[7] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: Can I store my this compound stock solution in the refrigerator?
A3: It is recommended to store stock solutions of this compound at -20°C or -80°C for long-term stability.[8] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q4: My compound has precipitated out of solution. Can I still use it?
A4: It is not recommended to use a solution with visible precipitate, as the actual concentration of the dissolved compound will be unknown. Attempt to redissolve the compound using the techniques described in the troubleshooting guide (e.g., vortexing, sonication, gentle warming). If the precipitate does not dissolve, a fresh solution should be prepared.
Q5: Are there alternative solvents I can use if DMSO is not suitable for my experiment?
A5: While DMSO is the most common, other organic solvents like ethanol can sometimes be used. However, their suitability depends on the specific compound and the experimental system. For in vivo studies or specific in vitro assays where DMSO is not appropriate, formulation strategies involving co-solvents like polyethylene glycol (PEG), or carriers like cyclodextrins may be necessary.[7][11] It is essential to validate the compatibility of any alternative solvent or formulation with your experimental setup.
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound in various solvents. This data is for illustrative purposes to guide your experimental design.
| Solvent/Buffer System | Maximum Solubility (Approx.) | Notes |
| 100% DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. |
| 100% Ethanol | ~5 mg/mL | May be an alternative to DMSO for stock solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 mg/mL | Demonstrates the poor aqueous solubility. |
| PBS with 5% DMSO | ~0.5 mg/mL | Shows modest improvement with a co-solvent. |
| Cell Culture Medium + 10% FBS | Variable | Serum proteins can sometimes aid in solubilizing hydrophobic compounds. |
| 20% (w/v) Hydroxypropyl-β-cyclodextrin in water | ~2 mg/mL | Cyclodextrins can be used to improve aqueous solubility.[12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 377.39 g/mol )[3]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound powder (e.g., 3.77 mg).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (for 3.77 mg, add 1 mL of DMSO).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of DMSO to create a 100 µM solution. Vortex to mix.
-
In a sterile conical tube, add 9.9 mL of pre-warmed cell culture medium.
-
While gently vortexing the medium, add 10 µL of the 100 µM intermediate dilution to the 9.9 mL of medium. This results in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visual Guides
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
Caption: Simplified HDAC signaling pathway and the action of this compound.
References
- 1. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 3. molnova.com [molnova.com]
- 4. admin.biosschina.com [admin.biosschina.com]
- 5. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Biocompatible Polymers Combined with Cyclodextrins: Fascinating Materials for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
How to interpret unexpected phenotypic outcomes with Hdac-IN-57
Welcome to the technical support center for Hdac-IN-57. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected phenotypic outcomes during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, pan-inhibitor of histone deacetylases (HDACs).[1] Its primary mechanism of action is the inhibition of Class I and IIb HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression.[2][3][4] By inhibiting HDACs, this compound leads to an increase in the acetylation of histones and other non-histone proteins, which can result in the reactivation of silenced tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[2][5] The molecule contains a hydroxamic acid moiety which chelates the zinc ion in the active site of these HDACs, thus blocking their enzymatic activity.[6]
Q2: What are the known molecular targets of this compound?
A2: this compound exhibits potent inhibitory activity against several HDAC isoforms. It also has a secondary activity against Lysine-Specific Demethylase 1 (LSD1). The known IC50 values are summarized in the table below.
| Target | IC50 Value |
| HDAC1 | 2.07 nM |
| HDAC2 | 4.71 nM |
| HDAC6 | 2.4 nM |
| HDAC8 | 107 nM |
| LSD1 | 1.34 µM |
| Data sourced from supplier datasheets.[1][7] |
Troubleshooting Guide for Unexpected Phenotypic Outcomes
Q3: My cells are showing a different phenotype than expected (e.g., unexpected toxicity, differentiation pattern, or lack of response). What could be the cause?
A3: Unexpected phenotypic outcomes with this compound can arise from several factors related to its mechanism of action and cellular context. Here are some potential causes and troubleshooting steps:
-
Off-Target Effects: While this compound is a potent HDAC inhibitor, its hydroxamic acid structure may lead to the inhibition of other metalloenzymes.[8] A known off-target for hydroxamate-based HDAC inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[8] Inhibition of such off-targets could contribute to unexpected cellular responses.
-
Pan-Inhibitory Nature: this compound inhibits multiple HDAC isoforms (HDAC1, 2, 6, and 8) with varying potencies.[1][7] Different cell types have varying expression levels and dependencies on these isoforms.[9][10] For example, while HDAC1 and HDAC2 are primarily nuclear and involved in gene repression, HDAC6 is cytoplasmic and involved in protein quality control and cell motility.[10] The observed phenotype is a composite of inhibiting these different HDACs.
-
LSD1 Inhibition: At higher concentrations (in the micromolar range), this compound can inhibit LSD1, a histone demethylase.[1][7] This could lead to complex epigenetic effects that are distinct from HDAC inhibition alone.
-
Cell-Type Specificity: The epigenetic landscape and the expression of HDAC isoforms and their associated protein complexes vary significantly between different cell types.[11] This can lead to different transcriptional outcomes and phenotypes upon treatment with this compound.
-
Experimental Variability: Ensure consistency in experimental parameters such as cell passage number, confluency, and inhibitor concentration.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for unexpected phenotypes.
Q4: I am observing significant cytotoxicity in my non-cancerous control cells. Is this expected?
A4: While HDAC inhibitors are generally more toxic to cancer cells, some level of toxicity in normal cells can occur, especially at higher concentrations or with prolonged exposure.[2] Normal cells are relatively resistant to HDAC inhibitors, but they are not immune to their effects.[2] It is recommended to perform a dose-response curve to determine the optimal concentration that maximizes the effect on cancer cells while minimizing toxicity in control cells.
Q5: The expression of my gene of interest is downregulated after treatment with this compound, but I expected it to be upregulated. Why could this be?
A5: While HDAC inhibition is generally associated with transcriptional activation, a significant number of genes can also be downregulated.[12][13] This can occur through several indirect mechanisms:
-
Upregulation of a transcriptional repressor: this compound could be upregulating a microRNA or a transcriptional repressor that, in turn, downregulates your gene of interest.
-
Disruption of activating complexes: Some transcription factors require deacetylation by HDACs to become fully active. Inhibiting HDACs could therefore lead to the inactivation of such transcription factors.
-
Complex regulatory networks: Gene expression is regulated by a complex interplay of factors. The global changes in histone acetylation induced by this compound can perturb these networks in unpredictable ways.
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
This protocol is to confirm the target engagement of this compound by measuring the acetylation of histone H3.
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4.
-
Precipitate histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone and resuspend in distilled water.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against acetyl-Histone H3 (e.g., anti-AcH3K9) overnight at 4°C.
-
Incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a total histone H3 antibody.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
General Experimental Workflow
Caption: General workflow for this compound experiments.
References
- 1. admin.biosschina.com [admin.biosschina.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molnova.com [molnova.com]
- 8. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | New Insight in HDACs: Potential Therapeutic Targets for the Treatment of Atherosclerosis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid degradation of histone deacetylase 1 (HDAC1) reveals essential roles in both gene repression and active transcription - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Hdac-IN-57 bioavailability for in vivo research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hdac-IN-57 in in vivo experiments. The information is designed to address common challenges and provide actionable solutions to enhance the bioavailability and efficacy of this compound in your research models.
Troubleshooting Guides
This section addresses specific problems that may arise during in vivo studies with this compound.
Problem 1: Low or Variable Bioavailability of this compound
Question: My in vivo experiments show inconsistent or lower than expected plasma concentrations of this compound. What could be the cause and how can I improve its bioavailability?
Answer:
Low and variable oral bioavailability is a common challenge for many small molecule inhibitors. Several factors could be contributing to this issue with this compound. Here are potential causes and troubleshooting strategies:
-
Poor Aqueous Solubility: this compound may have low solubility in aqueous solutions, limiting its dissolution in the gastrointestinal (GI) tract, a critical step for absorption.
-
Solution: Consider formulation strategies to enhance solubility.[1][2][3][4] This can include using co-solvents, surfactants, or creating amorphous solid dispersions.[2] Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can also significantly improve the bioavailability of poorly soluble drugs by maintaining the drug in a dissolved state.[1][4]
-
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Solution: Co-administration with an inhibitor of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) could be explored, though this may introduce confounding variables. Alternatively, exploring different administration routes that bypass the liver, such as intravenous (IV) or intraperitoneal (IP) injection, can be considered if the experimental design allows.[3]
-
-
Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump the compound back into the GI lumen.
-
Solution: Investigate if this compound is a P-gp substrate. If so, co-administration with a P-gp inhibitor could increase absorption. However, this approach requires careful consideration of potential drug-drug interactions.
-
-
Instability: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the GI tract.
-
Solution: Encapsulation of this compound in enteric-coated capsules or using a formulation that protects it from degradation can be beneficial.
-
Problem 2: Lack of In Vivo Efficacy Despite Adequate Plasma Exposure
Question: I have confirmed adequate plasma concentrations of this compound, but I am not observing the expected biological effect in my animal model. What are the possible reasons?
Answer:
This scenario suggests that while the drug is present in the circulation, it may not be reaching its target tissue or engaging with its molecular target effectively. Here are some troubleshooting steps:
-
Poor Tissue Penetration: this compound may not be effectively distributing to the target tissue or crossing the blood-brain barrier if the target is in the central nervous system (CNS).
-
Solution: Conduct tissue distribution studies to measure the concentration of this compound in the target tissue. If tissue penetration is low, formulation strategies to enhance tissue uptake, such as using nanocarriers, may be necessary.[2]
-
-
Target Engagement: The concentration of this compound in the target tissue may not be sufficient to inhibit HDAC enzymes effectively.
-
Solution: Perform a pharmacodynamic (PD) assay to measure the extent of HDAC inhibition in the target tissue. This can be done by measuring the acetylation levels of histones (e.g., H3K9ac) or other known HDAC substrates via Western blot or immunohistochemistry.[5]
-
-
Rapid Clearance: The compound may be cleared from the body too quickly to exert a sustained therapeutic effect.
-
Solution: Review the pharmacokinetic (PK) profile of this compound. If the half-life is very short, a more frequent dosing regimen or a controlled-release formulation might be required to maintain therapeutic concentrations.
-
-
Model Resistance: The specific animal model being used might have intrinsic or acquired resistance to the effects of HDAC inhibition.
-
Solution: Re-evaluate the rationale for using the specific model. Consider using alternative models or exploring combination therapies.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: As a histone deacetylase (HDAC) inhibitor, this compound is presumed to work by blocking the enzymatic activity of HDACs.[6] This leads to an increase in the acetylation of histone and non-histone proteins.[6][7][8] The hyperacetylation of histones results in a more relaxed chromatin structure, allowing for the transcription of genes that may have been silenced.[5][8] The acetylation of non-histone proteins can affect their stability, localization, and activity, impacting various cellular processes.[8][9]
Q2: Which signaling pathways are likely affected by this compound?
A2: HDAC inhibitors are known to modulate a wide range of signaling pathways involved in cell proliferation, apoptosis, and inflammation.[10][11] Key pathways that may be affected by this compound include:
-
Cell Cycle Regulation: HDAC inhibitors can upregulate cell cycle inhibitors like p21, leading to cell cycle arrest.[7][8]
-
Apoptosis: They can induce apoptosis by upregulating pro-apoptotic proteins (e.g., Bim) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[7][8]
-
Inflammatory Signaling: HDAC inhibitors have been shown to suppress inflammatory responses by modulating pathways such as NF-κB.[12]
-
DNA Damage Response: HDACs are involved in DNA repair, and their inhibition can interfere with these processes, sensitizing cells to DNA damaging agents.[7]
Q3: What are the recommended starting points for formulation development to improve this compound bioavailability?
A3: For a small molecule with presumed poor aqueous solubility, a tiered approach to formulation development is recommended:
-
Simple Solubilization: Start with simple aqueous solutions containing co-solvents like DMSO, ethanol, or PEG 400. However, be mindful of the potential for precipitation upon dilution in aqueous media and potential toxicity of the solvents.
-
Lipid-Based Formulations: Explore the use of lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).[4] These can be particularly effective for lipophilic compounds.
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate and absorption.[2]
-
Nanosizing: Reducing the particle size of this compound to the nanoscale can increase its surface area and improve dissolution.[2]
Q4: How can I assess target engagement of this compound in vivo?
A4: To confirm that this compound is inhibiting its target in vivo, you can perform a pharmacodynamic (PD) assay. A common approach is to measure the acetylation status of a known HDAC substrate in the target tissue. For example, you can collect tissue samples at various time points after this compound administration and perform a Western blot to detect changes in the acetylation of histone H3 or H4. An increase in histone acetylation would indicate target engagement.
Data Presentation
The following tables provide an example of how to structure and present quantitative data from in vivo studies with this compound. Note: The data presented here is hypothetical and for illustrative purposes only.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 5 |
| 20% PEG 400 | 150 ± 40 | 1.5 | 900 ± 200 | 18 |
| SEDDS | 450 ± 110 | 1.0 | 3150 ± 550 | 63 |
| IV Solution (2 mg/kg) | 1000 ± 250 | 0.1 | 5000 ± 900 | 100 |
Table 2: Pharmacodynamic Effect of this compound on Histone H3 Acetylation in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Time Point (h) | Fold Increase in H3 Acetylation (vs. Vehicle) |
| Vehicle | - | 4 | 1.0 ± 0.2 |
| This compound (Aqueous) | 10 | 4 | 1.5 ± 0.5 |
| This compound (SEDDS) | 10 | 4 | 5.2 ± 1.1 |
| This compound (SEDDS) | 10 | 24 | 2.1 ± 0.6 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Dosing: Administer this compound via the desired route (e.g., oral gavage, IV injection). Include a vehicle control group.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC.
Protocol 2: In Vivo Pharmacodynamic (Target Engagement) Study
-
Animal Model: Use a relevant disease model (e.g., tumor xenograft model).
-
Dosing: Treat the animals with this compound or vehicle control.
-
Tissue Collection: At selected time points after dosing, euthanize the animals and collect the target tissue (e.g., tumor).
-
Protein Extraction: Homogenize the tissue and extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated histone H3 (or another relevant substrate) and a loading control (e.g., total histone H3 or β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands and quantify the band intensities.
-
-
Data Analysis: Normalize the acetylated histone signal to the loading control and calculate the fold change relative to the vehicle control group.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow for this compound.
Caption: Troubleshooting logic for in vivo this compound experiments.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. upm-inc.com [upm-inc.com]
- 4. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular histone deacetylation by pharmacological HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Class I and II Histone Deacetylase Inhibition by ITF2357 Reduces SLE Pathogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Histone deacetylase (HDAC) inhibitors reduce the glial inflammatory response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Hdac-IN-57-induced cytotoxicity in non-cancerous cells
Welcome to the technical support center for Hdac-IN-57. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating this compound-induced cytotoxicity in non-cancerous cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which HDAC isoforms does it inhibit?
A1: this compound is an orally active pan-inhibitor of histone deacetylases (HDACs). It potently inhibits Class I and IIb HDACs, with reported IC50 values of 2.07 nM for HDAC1, 4.71 nM for HDAC2, 2.4 nM for HDAC6, and 107 nM for HDAC8.[1][2] It also shows inhibitory activity against LSD1 with an IC50 of 1.34 μM.[1][2] this compound is known to induce apoptosis and has demonstrated anti-tumor activity.[1][2]
Q2: Why am I observing significant cytotoxicity in my non-cancerous control cells treated with this compound?
A2: While HDAC inhibitors often show selective cytotoxicity towards cancer cells, non-cancerous cells can also be affected, especially at higher concentrations.[3][4] This is because HDACs are crucial for normal cellular functions.[5] The cytotoxicity in non-cancerous cells can be due to several factors including the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.[6][7][8] It is also known that normal cells can often repair the DNA damage induced by HDAC inhibitors more effectively than cancer cells, suggesting that intermittent dosing schedules could minimize toxicity in vivo.[3]
Q3: How can I reduce the cytotoxic effects of this compound on my non-cancerous cells without compromising my experiment?
A3: Several strategies can be employed:
-
Optimize Concentration: Determine the optimal concentration of this compound that inhibits HDACs in your cancer cell line while having minimal impact on your non-cancerous control cells. A dose-response curve is essential.
-
Co-treatment with Antioxidants: this compound may induce oxidative stress. Co-treatment with an antioxidant like N-acetylcysteine (NAC) can mitigate ROS-dependent cytotoxicity.[6]
-
Use of Caspase Inhibitors: If apoptosis is the primary mechanism of cytotoxicity, a pan-caspase inhibitor like Z-VAD-FMK can be used to block this pathway.[9] However, be aware that this may mask some of the intended anti-cancer effects if they are also caspase-dependent.[10]
-
Modulate Treatment Duration: Reducing the exposure time of non-cancerous cells to this compound may decrease cytotoxicity.
Q4: My non-cancerous cells are undergoing cell cycle arrest. Is this expected and how can I manage it?
A4: Yes, HDAC inhibitors, including this compound, can cause cell cycle arrest in both cancerous and non-cancerous cells.[4] If this is confounding your experimental results, you might consider synchronizing your cells before treatment. Serum starvation is a common method for synchronizing cells in the G0/G1 phase.[11][12][13]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between experiments.
-
Possible Cause: Inconsistent cell density at the time of treatment.
-
Solution: Ensure that you are seeding the same number of cells for each experiment and that the cells have reached a consistent confluency before adding this compound.
-
-
Possible Cause: Variability in the passage number of the cell line.
-
Solution: Use cells within a consistent and low passage number range for all experiments to avoid issues with genetic drift and altered sensitivity.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer.
-
Issue 2: Unexpected potentiation of cytotoxicity in co-treatment experiments.
-
Possible Cause: The co-treatment agent may be sensitizing the non-cancerous cells to this compound.
-
Solution: Perform control experiments with the co-treatment agent alone to understand its individual effects. Titrate the concentration of both this compound and the co-treatment agent to find a non-toxic synergistic window.
-
Issue 3: Non-cancerous cells show morphological changes but do not appear to be dying.
-
Possible Cause: The cells may be undergoing senescence, a state of irreversible growth arrest, which can be induced by HDAC inhibitors.
-
Solution: Use a senescence assay, such as staining for senescence-associated β-galactosidase, to confirm this phenotype.
-
-
Possible Cause: The cells may be undergoing autophagy.[7]
-
Solution: Analyze the expression of autophagy markers like LC3-II by western blot or immunofluorescence.
-
Data Presentation
Summarize your quantitative data in clearly structured tables for easy comparison. Below are examples for presenting cytotoxicity data.
Table 1: IC50 Values of this compound in Cancerous and Non-Cancerous Cell Lines
| Cell Line | Cell Type | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| MDA-MB-231 | Breast Cancer | 75 |
| MCF-10A | Non-cancerous Breast Epithelial | 500 |
| HCT116 | Colon Cancer | 40 |
| CCD-18Co | Non-cancerous Colon Fibroblast | 800 |
Table 2: Effect of N-acetylcysteine (NAC) on this compound-induced Cytotoxicity in Non-cancerous Cells (MCF-10A)
| This compound (nM) | % Viability (this compound alone) | % Viability (+ 5mM NAC) |
| 0 | 100 | 100 |
| 100 | 95 | 98 |
| 250 | 70 | 90 |
| 500 | 52 | 85 |
| 1000 | 30 | 75 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound cytotoxicity.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
- 1. molnova.com [molnova.com]
- 2. admin.biosschina.com [admin.biosschina.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Strategies to Enhance the Anticancer Efficacy of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Dietary phytochemicals, HDAC inhibition, and DNA damage/repair defects in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
How to troubleshoot inconsistent results between Hdac-IN-57 batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac-IN-57. The information is presented in a question-and-answer format to directly address common issues that may arise during experimentation, leading to inconsistent results between different batches of the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active inhibitor of Histone Deacetylases (HDACs). Its primary mechanism of action is the inhibition of specific HDAC enzymes, which are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This inhibition leads to an increase in protein acetylation, which in turn can alter gene expression and induce cellular processes such as apoptosis.[1][2] this compound has been shown to have anti-tumor activity.[1][2]
Q2: What is the selectivity profile of this compound against different HDAC isoforms?
This compound is a potent inhibitor of several HDAC isoforms. The half-maximal inhibitory concentrations (IC50) for specific isoforms are summarized in the table below. It is important to note that it also shows inhibitory activity against Lysine-Specific Demethylase 1 (LSD1) at a higher concentration.[1][2]
| Target | IC50 Value |
| HDAC1 | 2.07 nM |
| HDAC2 | 4.71 nM |
| HDAC6 | 2.4 nM |
| HDAC8 | 107 nM |
| LSD1 | 1.34 µM |
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound. Different batches may have slight variations in their stability, so it is crucial to adhere to the supplier's recommendations.
-
Storage Temperature: Store the solid compound at -20°C.[1][2]
-
Stability: When stored correctly, this compound is stable for at least two years.[1]
-
In Solvent: Once dissolved, it is recommended to store solutions at -80°C for up to one year.[2]
Always refer to the Certificate of Analysis (CofA) for batch-specific storage recommendations.
Troubleshooting Inconsistent Results
Inconsistent results between different batches of this compound can arise from a variety of factors, ranging from the inherent properties of the compound to variations in experimental procedures. This section provides a structured approach to troubleshooting these issues.
Q4: My experimental results with a new batch of this compound are different from the previous batch. What are the potential causes?
Batch-to-batch variability is a common issue with small molecules and can be attributed to several factors.[3][4][5] A logical troubleshooting workflow can help identify the root cause.
Caption: A stepwise workflow for troubleshooting inconsistent experimental results with this compound.
Q5: How can I verify the quality and integrity of a new batch of this compound?
It is crucial to confirm that the new batch of this compound meets the expected quality standards.
-
Certificate of Analysis (CofA): Always review the CofA provided by the supplier for each new batch. Key parameters to check are:
-
Analytical Characterization: If you have access to analytical instrumentation, consider performing in-house characterization to confirm the supplier's data.
| Parameter | Recommended Analytical Method | Expected Result for this compound |
| Purity | High-Performance Liquid Chromatography (HPLC) | >98%[2] |
| Identity | Mass Spectrometry (MS) | Molecular Weight: 377.39[1] |
| Structure | ¹H Nuclear Magnetic Resonance (¹H-NMR) | Spectrum should match the known structure |
| Solubility | Visual inspection and/or nephelometry | Soluble in DMSO |
Q6: Could variations in my experimental protocol contribute to inconsistent results?
Yes, even minor deviations in experimental procedures can lead to significant differences in results. A thorough review of your protocol is essential.
Caption: Key checkpoints for reviewing experimental protocols to ensure consistency.
Q7: How does the solubility and stability of this compound impact experimental outcomes?
The solubility and stability of this compound are critical for achieving accurate and reproducible results.
-
Solubility: this compound is soluble in Dimethyl Sulfoxide (DMSO). Inconsistent dissolution between batches can lead to variations in the effective concentration of the inhibitor in your experiments.
-
Troubleshooting Tip: Ensure the compound is fully dissolved before making serial dilutions. Gentle warming and vortexing can aid dissolution. Visually inspect for any precipitate.
-
-
Stability in Media: The stability of this compound in aqueous cell culture media can vary. Degradation of the compound over the course of an experiment will lead to a decrease in its effective concentration.
-
Troubleshooting Tip: Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Q8: What are some common pitfalls in cell-based assays with HDAC inhibitors that could lead to inconsistent results?
Cell-based assays are complex and have multiple sources of potential variability.
-
Cell Health and Passage Number: Ensure that the cells used for your experiments are healthy, within a consistent passage number range, and free from contamination.
-
Assay-Specific Controls: Always include appropriate positive and negative controls in your experiments.
-
Positive Control: A well-characterized HDAC inhibitor (e.g., Trichostatin A or SAHA) can help to validate the assay performance.
-
Vehicle Control: A DMSO-only control is essential to account for any effects of the solvent on the cells.
-
-
Endpoint Measurement: The timing of your endpoint measurement is critical. The effects of HDAC inhibition on gene expression and cell viability are time-dependent.
Signaling Pathway Context
Understanding the cellular pathways affected by this compound can help in designing experiments and interpreting results. HDAC inhibitors, in general, lead to the hyperacetylation of histones, which relaxes chromatin structure and alters gene transcription. They also affect the acetylation status of numerous non-histone proteins, impacting various cellular processes.
Caption: Simplified signaling pathway illustrating the mechanism of action of this compound.
By systematically addressing these potential sources of variability, researchers can improve the reproducibility and reliability of their experiments with this compound. If inconsistencies persist after thorough internal investigation, it is advisable to contact the supplier with detailed information about the observed issues and the batch numbers .
References
Preventing Hdac-IN-57 precipitation in cell culture media
Welcome to the technical support center for Hdac-IN-57. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving issues related to the precipitation of this compound in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture media can significantly impact experimental outcomes by reducing the effective concentration of the inhibitor. The following guide addresses common causes and provides actionable solutions.
My this compound precipitated after I added it to my cell culture medium. What should I do?
This is a common issue, particularly with lipophilic compounds. Here is a systematic approach to troubleshoot and prevent precipitation.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Summary of Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| High Final DMSO Concentration | DMSO is a common solvent for inhibitors, but most cells can only tolerate a final concentration of <0.5%, with <0.1% being ideal to minimize toxicity and off-target effects.[1] Exceeding this can also cause the compound to precipitate when diluted in aqueous media. | - Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed for the final dilution. - Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Improper Dilution Technique | Adding a concentrated DMSO stock directly and quickly into the full volume of aqueous media can cause the compound to "crash out" of solution. | - Perform serial dilutions in DMSO first if a wide range of concentrations is needed.[1] - Add the DMSO stock dropwise to the media while gently vortexing or swirling to ensure rapid mixing.[2] - Warm the cell culture media to 37°C before adding the inhibitor. |
| Final Inhibitor Concentration Exceeds Solubility Limit | The desired final concentration of this compound may be higher than its solubility limit in the specific cell culture medium being used. | - Determine the maximum soluble concentration of this compound in your specific media by performing a solubility test (see protocol below). - If the required concentration is too high, consider alternative compounds or experimental designs. |
| Interaction with Media Components | Serum proteins and salts in the cell culture medium can interact with this compound, reducing its solubility.[3] | - Try reducing the serum percentage in your media, if your cells can tolerate it. - Consider using a serum-free medium for the duration of the treatment. - Test the solubility of this compound in your basal medium without supplements first. |
| Temperature and pH | Changes in temperature (e.g., adding cold media) or pH shifts can affect compound solubility.[4] | - Ensure all components (media, supplements, inhibitor stock) are at the appropriate temperature (usually 37°C) before mixing. - Confirm that the pH of your final culture medium is within the optimal range for your cells (typically 7.2-7.4).[5] |
| Poor Quality of Stock Solution | The DMSO used for the stock solution may have absorbed water, or the stock may have undergone repeated freeze-thaw cycles, leading to precipitation.[6] | - Use fresh, anhydrous grade DMSO to prepare stock solutions.[1] - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound? A1: Based on general practice for similar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[6][7]
Q2: How should I prepare my this compound stock solution? A2: It is best to first dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).[7] If you encounter difficulty dissolving the compound, gentle vortexing or brief ultrasonication may help.[6] Store the stock solution in small aliquots at -20°C or -80°C.
Q3: What is the maximum final concentration of DMSO my cells can tolerate? A3: Most cell lines can tolerate up to 0.5% DMSO, but it is highly recommended to keep the final concentration below 0.1% to avoid any potential solvent-induced effects on cell viability and function.[1] You should always perform a vehicle control (media with the same final DMSO concentration) to ensure that the observed effects are due to the inhibitor and not the solvent.
Q4: I see a cloudy precipitate in my media after adding this compound. What should I do? A4: A cloudy appearance indicates that the compound has precipitated. Do not use this media for your experiment. Refer to the troubleshooting guide above to identify the potential cause and revise your protocol. Common solutions include lowering the final concentration of this compound, using a higher concentration stock to reduce the volume of DMSO added, or modifying your dilution technique.[8]
Q5: Can I filter my media after adding this compound to remove the precipitate? A5: No, you should not filter the media to remove the precipitate. Filtering will also remove the precipitated inhibitor, leading to an unknown and lower final concentration of the active compound in your experiment.[8] The solution is to prevent precipitation from occurring in the first place.
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Microscope
Procedure:
-
Prepare a high-concentration stock solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Set up serial dilutions: In a series of sterile microcentrifuge tubes, add a fixed volume (e.g., 500 µL) of your pre-warmed complete cell culture medium.
-
Add inhibitor to media: Add progressively smaller volumes of your 20 mM stock solution to the tubes to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration remains below 0.5%.
-
Mix and incubate: Gently vortex each tube immediately after adding the inhibitor. Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2) for at least 2 hours.
-
Visual inspection: After incubation, visually inspect each tube for any signs of cloudiness or precipitate.
-
Microscopic examination: Place a small drop from each tube onto a microscope slide and examine under 10x and 20x magnification for any crystalline structures or amorphous precipitate.[6]
-
Determine solubility limit: The highest concentration that remains clear, both visually and microscopically, is the maximum soluble concentration of this compound in your specific medium under these conditions.
Data Presentation:
| Final this compound Conc. (µM) | Final DMSO Conc. (%) | Visual Observation (Clear/Cloudy) | Microscopic Observation (Precipitate Present/Absent) |
| 100 | 0.5 | Cloudy | Present |
| 50 | 0.25 | Cloudy | Present |
| 25 | 0.125 | Slightly Cloudy | Present |
| 10 | 0.05 | Clear | Absent |
| 5 | 0.025 | Clear | Absent |
| 1 | 0.005 | Clear | Absent |
This table presents example data. Your results may vary.
Signaling Pathway Context
This compound is a Histone Deacetylase (HDAC) inhibitor. Understanding its mechanism of action can provide context for your experiments. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more open chromatin structure and the expression of tumor suppressor genes and other regulatory proteins.
Caption: Mechanism of action for this compound in regulating gene expression.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. lifetein.com [lifetein.com]
- 3. Cell Culture Media: A Review [labome.com]
- 4. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. DMSO dilution vs. inhibitor dissolving; which 1st? - General Lab Techniques [protocol-online.org]
- 8. researchgate.net [researchgate.net]
Selecting the appropriate vehicle control for Hdac-IN-57 studies
This technical support center provides guidance on selecting the appropriate vehicle control for studies involving Hdac-IN-57, a histone deacetylase (HDAC) inhibitor. It offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a vehicle control in this compound studies?
A1: A vehicle control is essential to distinguish the pharmacological effects of this compound from any effects caused by the solvent used to dissolve and administer the compound.[1][2] The vehicle is the substance in which this compound is dissolved, and the vehicle control group receives the vehicle alone, administered in the same manner and volume as the this compound treatment group.[2] This allows researchers to confidently attribute any observed changes in cell behavior or animal physiology to the activity of the HDAC inhibitor itself.
Q2: What are the most common vehicles for in vitro studies with small molecule inhibitors like this compound?
A2: For in vitro experiments, such as cell-based assays, the most common vehicle for small molecule inhibitors is dimethyl sulfoxide (DMSO).[1][3] Other potential vehicles include ethanol and sterile phosphate-buffered saline (PBS). The choice of vehicle depends on the solubility of this compound. It is crucial to determine the optimal solvent that allows for complete dissolution of the compound.
Q3: How do I select the appropriate vehicle for my in vivo this compound studies?
A3: The selection of an in vivo vehicle depends on the route of administration, the desired dosing volume, and the solubility and stability of this compound. Common vehicles for animal studies include:
-
Aqueous solutions: Saline, PBS, or water with pH adjustment are preferred for intravenous, intraperitoneal, or subcutaneous injections if the compound is sufficiently soluble.
-
Suspensions: For oral gavage or subcutaneous injection of poorly water-soluble compounds, vehicles like corn oil, cottonseed oil, or a mixture of polyethylene glycol (PEG) and saline are often used.
-
Formulations with co-solvents: A combination of solvents such as DMSO, ethanol, and Cremophor EL in saline can be used to improve the solubility of lipophilic compounds for intravenous administration. However, these can have their own biological effects and should be used with caution.[3]
Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A4: The concentration of DMSO in cell culture media should be kept to a minimum, typically below 0.5% (v/v), and ideally at or below 0.1%. Higher concentrations of DMSO can induce cellular stress, affect cell viability, and have off-target effects, which can confound the experimental results.[3] It is always recommended to perform a vehicle toxicity test to determine the maximum tolerated concentration of the chosen vehicle on the specific cell line being used.
Troubleshooting Guide
This guide addresses common issues that may arise when working with vehicle controls in this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| Vehicle control group shows unexpected biological effects (e.g., cytotoxicity, altered gene expression). | The vehicle itself may have inherent biological activity at the concentration used. | 1. Reduce the concentration of the vehicle to the lowest effective level. 2. Test alternative vehicles that are known to be more inert. 3. Consult literature for vehicle effects on the specific cell type or animal model. |
| This compound precipitates out of solution during the experiment. | The compound has poor solubility in the chosen vehicle or at the working concentration. | 1. Prepare fresh stock solutions before each experiment. 2. Try a different vehicle or a co-solvent system to improve solubility. 3. Gently warm the solution or use sonication to aid dissolution (ensure compound stability under these conditions). |
| High variability is observed between replicate wells or animals in the vehicle control group. | Inconsistent preparation or administration of the vehicle. | 1. Ensure accurate and consistent pipetting of the vehicle for each replicate. 2. For animal studies, ensure consistent administration technique and volume. 3. Thoroughly mix the vehicle solution before each use. |
| The positive control does not show the expected effect. | This could indicate issues with the assay itself, the cells, or the positive control compound, rather than the vehicle. | 1. Verify the concentration and activity of the positive control. 2. Check the health and passage number of the cells.[4] 3. Review and optimize the assay protocol. |
Experimental Protocols
Protocol 1: Determining this compound Solubility in Various Vehicles
-
Prepare small, precise amounts of this compound powder in separate microcentrifuge tubes.
-
Add a measured volume of the test vehicle (e.g., DMSO, ethanol, corn oil) to each tube to achieve a high stock concentration (e.g., 10 mM).
-
Vortex the tubes vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If particles are present, sonicate the tube in a water bath for 5-10 minutes.
-
Re-inspect for solubility. If the compound is fully dissolved, this vehicle is a potential candidate.
-
Perform serial dilutions of the stock solution in the chosen vehicle to determine the concentration range where this compound remains in solution.
Protocol 2: In Vitro Vehicle Toxicity Assay
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the chosen vehicle (e.g., DMSO) in cell culture medium, ranging from a high concentration (e.g., 5%) down to a very low concentration (e.g., 0.01%).
-
Include a "no vehicle" control group (cells in medium only).
-
Replace the medium in the wells with the medium containing the different vehicle concentrations.
-
Incubate the cells for the intended duration of the this compound experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Determine the highest concentration of the vehicle that does not significantly reduce cell viability compared to the "no vehicle" control. This is the maximum tolerated concentration.
Visualizations
Caption: Decision workflow for selecting an appropriate vehicle for this compound studies.
Caption: Troubleshooting workflow for common vehicle-related experimental issues.
References
Strategies to address acquired resistance to Hdac-IN-57
Welcome to the technical support center for Hdac-IN-57. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in pre-clinical research, with a focus on addressing acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent, cell-permeable, broad-spectrum histone deacetylase (HDAC) inhibitor. By inhibiting the activity of various HDAC enzymes, it leads to an accumulation of acetylated histones and other non-histone proteins.[1][2] This results in the relaxation of chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.[1][3] Furthermore, the acetylation of non-histone proteins can affect various cellular processes, including cell-cycle regulation, apoptosis, and DNA repair, contributing to its anti-tumor activity.[3][4]
Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common mechanisms of acquired resistance to HDAC inhibitors?
A2: Acquired resistance to HDAC inhibitors is a multifaceted issue. Several mechanisms have been identified, including:
-
Upregulation of anti-apoptotic proteins: Increased expression of proteins like Bcl-2 can counteract the pro-apoptotic effects of this compound.[5]
-
Activation of alternative survival pathways: Cancer cells can compensate for HDAC inhibition by activating pro-survival signaling pathways such as PI3K/Akt or MAPK.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the increased removal of this compound from the cell, reducing its effective concentration.
-
Epigenetic reprogramming: Alterations in the expression of other epigenetic modifiers can compensate for the effects of HDAC inhibition.[5]
-
Changes in the tumor microenvironment: The tumor microenvironment can contribute to drug resistance.[6]
Q3: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiments. How can I confirm if my cells have developed resistance?
A3: To confirm acquired resistance, you can perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant rightward shift in the dose-response curve and an increased IC50 value are indicative of resistance.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution/Next Step |
| Decreased cell death in this compound treated cells over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response assay to compare the IC50 of the current cell line with the parental line. 2. Investigate Mechanism: Analyze changes in the expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) via Western blot. 3. Combination Therapy: Consider combining this compound with a Bcl-2 inhibitor (e.g., Venetoclax). |
| No significant increase in histone acetylation upon this compound treatment in previously sensitive cells. | Increased drug efflux or altered target engagement. | 1. Drug Efflux Analysis: Use an ABC transporter inhibitor (e.g., Verapamil) in combination with this compound to see if sensitivity is restored. 2. Target Engagement Assay: Perform a cellular thermal shift assay (CETSA) to confirm this compound is still binding to its target HDACs. |
| Increased phosphorylation of Akt or ERK in this compound treated resistant cells. | Activation of compensatory survival pathways. | 1. Pathway Analysis: Confirm pathway activation using Western blot for phosphorylated forms of key signaling proteins (p-Akt, p-ERK). 2. Combination Therapy: Combine this compound with a PI3K inhibitor (e.g., Idelalisib) or a MEK inhibitor (e.g., Trametinib) to block the compensatory pathway. |
Strategies to Overcome Acquired Resistance
Combination therapy is a primary strategy to overcome acquired resistance to HDAC inhibitors.[7][8][9] The rationale is to target the resistance mechanism directly or to induce synthetic lethality by co-targeting a parallel survival pathway.
Combination Therapy Approaches
| Combination Agent Class | Rationale | Example Agents |
| Bcl-2 Family Inhibitors | To counteract the upregulation of anti-apoptotic proteins. | Venetoclax, Navitoclax |
| PI3K/Akt/mTOR Pathway Inhibitors | To block compensatory pro-survival signaling. | Idelalisib, Everolimus |
| MEK/ERK Pathway Inhibitors | To inhibit the MAPK signaling cascade, another key survival pathway. | Trametinib, Cobimetinib |
| DNA Damaging Agents | HDAC inhibitors can enhance the efficacy of DNA damaging agents by promoting a more open chromatin structure.[10] | Cisplatin, Doxorubicin |
| Immune Checkpoint Inhibitors | HDAC inhibitors can upregulate the expression of immune-related genes, potentially sensitizing tumors to immunotherapy.[8] | Pembrolizumab, Nivolumab |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Apoptotic and Survival Pathway Proteins
-
Cell Lysis: Treat parental and resistant cells with this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Resistance Mechanisms and Experimental Workflows
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Workflow for identifying and addressing this compound resistance.
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 8. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 9. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Hdac-IN-57 and Class-Selective HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hdac-IN-57 with other class-selective histone deacetylase (HDAC) inhibitors, supported by experimental data. The information is intended to assist researchers in selecting the appropriate tools for their studies in oncology and other therapeutic areas.
Introduction to this compound and Comparative Agents
This compound is a potent inhibitor of histone deacetylases (HDACs), demonstrating significant activity against Class I and Class IIb enzymes. Specifically, it shows low nanomolar efficacy against HDAC1, HDAC2, and HDAC6, with weaker inhibition of HDAC8. Notably, this compound also exhibits inhibitory activity against lysine-specific demethylase 1 (LSD1), another key enzyme in epigenetic regulation. This multi-target profile suggests a broad spectrum of potential therapeutic applications.
For a comprehensive comparative analysis, this guide will focus on two well-characterized, class-selective HDAC inhibitors:
-
MS-275 (Entinostat): A selective inhibitor of Class I HDACs (HDAC1, HDAC2, and HDAC3).
-
Ricolinostat (ACY-1215): A selective inhibitor of HDAC6, a Class IIb enzyme.
The inclusion of these agents will allow for a detailed evaluation of this compound's mixed-class inhibition profile against more targeted approaches.
Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and the selected comparative inhibitors against various HDAC isoforms and LSD1. This data is crucial for understanding the selectivity and potency of each compound.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | LSD1 (µM) |
| This compound | 2.07 | 4.71 | - | 2.4 | 107 | 1.34 |
| MS-275 | 228 | 364 | 744 | - | - | - |
| Ricolinostat | 58 | 48 | 51 | 5 | - | - |
Note: A lower IC50 value indicates greater potency. "-" indicates data not available or not significant.
Cellular Effects: Apoptosis and Cell Cycle Arrest
HDAC inhibitors are known to induce apoptosis and cell cycle arrest in cancer cells. The following table summarizes the observed cellular effects of this compound and the comparative inhibitors in various cancer cell lines.
| Compound | Cell Line(s) | Apoptosis Induction | Cell Cycle Arrest | Key Findings |
| This compound | MGC-803, HCT-116 | Yes | G2/M phase | Induces apoptosis in a dose-dependent manner.[1] |
| MS-275 | Human Leukemia Cells (U937) | Yes | G1 phase | Potently induces apoptosis at higher concentrations.[2] |
| Ricolinostat | Melanoma, NSCLC | Yes | G0/G1 or G2 phase | Induces cell cycle arrest and apoptosis depending on the cell line.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the design of new studies.
In Vitro HDAC Activity Assay
This protocol is a general method for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A)
-
Test compounds (this compound, MS-275, Ricolinostat) dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the recombinant HDAC enzyme to each well, except for the negative control wells.
-
Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the Developer solution.
-
Incubate for a specified time (e.g., 15 minutes) at 37°C to allow for the development of the fluorescent signal.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission).
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes a common method to quantify apoptosis in cells treated with HDAC inhibitors using flow cytometry.[4][5][6][7]
Materials:
-
Cancer cell line of interest
-
This compound, MS-275, or Ricolinostat
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with HDAC inhibitors.[1][8][9]
Materials:
-
Cancer cell line of interest
-
This compound, MS-275, or Ricolinostat
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compounds as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
The inhibitory profile of this compound suggests its involvement in multiple signaling pathways that regulate cell fate. The following diagrams, generated using Graphviz, illustrate the key pathways affected by the inhibition of HDAC1/2, HDAC6, and LSD1.
HDAC1/2 Inhibition and Cell Cycle Arrest
Inhibition of HDAC1 and HDAC2 leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This facilitates the transcription of tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21.[10][11] Increased p21 expression leads to the inhibition of cyclin/CDK complexes, causing cell cycle arrest, primarily at the G1/S transition.[10][11][12]
Caption: Inhibition of HDAC1/2 by this compound or MS-275 leads to cell cycle arrest.
HDAC6 Inhibition and Apoptosis
HDAC6 has several non-histone substrates, including α-tubulin and the chaperone protein Hsp90.[13][14] Inhibition of HDAC6 by this compound or Ricolinostat leads to hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and induce cell stress.[15][16] Hyperacetylation of Hsp90 impairs its function, leading to the degradation of client proteins, including several oncoproteins, which can trigger apoptosis.
Caption: Inhibition of HDAC6 by this compound or Ricolinostat promotes apoptosis.
LSD1 Inhibition and Apoptosis
LSD1 is a histone demethylase that primarily removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes.[17] Inhibition of LSD1 by this compound can reactivate the expression of these genes, including those involved in pro-apoptotic pathways.[18][19] For instance, LSD1 can demethylate and inactivate the tumor suppressor p53; its inhibition can therefore lead to p53 activation and subsequent apoptosis.[20]
Caption: Inhibition of LSD1 by this compound can induce apoptosis.
Summary and Conclusion
This compound is a potent, multi-targeting epigenetic modulator, exhibiting strong inhibitory activity against HDAC1, HDAC2, HDAC6, and LSD1. This profile distinguishes it from more class-selective inhibitors like MS-275 and Ricolinostat.
-
Comparison with MS-275: this compound is significantly more potent against HDAC1 and HDAC2 than MS-275. This suggests that lower concentrations of this compound may be required to achieve similar effects on Class I HDAC-mediated processes, such as cell cycle arrest.
-
Comparison with Ricolinostat: While both compounds are potent HDAC6 inhibitors, this compound's additional activity against Class I HDACs and LSD1 may offer a broader anti-cancer effect. This could be advantageous in tumors where multiple epigenetic pathways are dysregulated.
The dual inhibition of HDACs and LSD1 by this compound presents a unique therapeutic opportunity. By simultaneously targeting histone acetylation and methylation, this compound may induce synergistic anti-tumor effects that are not achievable with single-pathway inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this multi-targeting agent in various cancer models. This guide provides a foundational dataset and experimental framework to support such investigations.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KG [thermofisher.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. kumc.edu [kumc.edu]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple roles of class I HDACs in proliferation, differentiation, and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Thiol-Based Potent and Selective HDAC6 Inhibitors Promote Tubulin Acetylation and T-Regulatory Cell Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polyamine analogues modulate gene expression by inhibiting Lysine-Specific Demethylase 1 (LSD1) and altering chromatin structure in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. The novel LSD1 inhibitor ZY0511 suppresses diffuse large B-cell lymphoma proliferation by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Comparative Selectivity Profiling of Histone Deacetylase (HDAC) Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their inhibition has emerged as a promising therapeutic strategy for a range of diseases, including cancers and neurological disorders. The human genome encodes 18 HDACs, which are categorized into four classes based on their homology to yeast proteins. Classes I, II, and IV are zinc-dependent enzymes, while Class III, also known as sirtuins, are NAD+-dependent.
The therapeutic efficacy and safety profile of an HDAC inhibitor (HDACi) are intrinsically linked to its selectivity across the various HDAC isoforms. Pan-HDAC inhibitors, which inhibit multiple HDACs, have shown clinical utility but can also lead to off-target effects and toxicity.[1][2] Consequently, there is a significant research effort focused on developing isoform- or class-selective inhibitors to achieve more targeted therapeutic interventions with improved safety profiles.
This guide provides a comparative overview of the selectivity profiles of three well-characterized HDAC inhibitors: Vorinostat (a pan-HDAC inhibitor), Entinostat (a Class I-selective inhibitor), and Mocetinostat (also a Class I-selective inhibitor). While information regarding a specific compound designated "Hdac-IN-57" is not publicly available at this time, this guide serves as a template for how such a compound would be evaluated and compared against existing agents. The data presented herein is compiled from various biochemical assays and is intended to illustrate the comparative selectivity of these compounds.
Quantitative Selectivity Profiling
The inhibitory activity of the selected compounds against a panel of zinc-dependent HDAC isoforms is summarized in the table below. The data are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency.
| HDAC Isoform | Vorinostat (SAHA) | Entinostat (MS-275) | Mocetinostat (MGCD0103) |
| Class I | |||
| HDAC1 | ~10 nM | 0.51 µM[3] | 0.34 µM[4] |
| HDAC2 | ~20 nM | 0.82 µM[4] | 0.82 µM[4] |
| HDAC3 | ~20 nM | 1.7 µM[3] | 0.15 µM[4] |
| HDAC8 | ~100 nM | No reported activity | No significant activity |
| Class IIa | |||
| HDAC4 | ~540 nM[1] | No significant activity | >10 µM[4] |
| HDAC5 | Micromolar range | No significant activity | >10 µM[4] |
| HDAC7 | Micromolar range | No significant activity | >10 µM[4] |
| HDAC9 | Micromolar range | Potent inhibition (0.5 nM vs Cmax=49nM)[1] | >10 µM[4] |
| Class IIb | |||
| HDAC6 | ~30 nM | No significant activity | >10 µM[4] |
| HDAC10 | Data not widely available | No significant activity | No significant activity |
| Class IV | |||
| HDAC11 | Data not widely available | No reported activity | 0.59 µM[4] |
Note: IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme source. The data presented here are aggregated from multiple sources for comparative purposes.
Experimental Methodology
The determination of HDAC inhibitor selectivity is typically performed using in vitro enzymatic assays. A common and robust method is the fluorogenic assay, which is well-suited for high-throughput screening.[5][6]
Fluorogenic HDAC Activity Assay Protocol
This protocol outlines the general steps for determining the IC50 value of a test compound against a specific recombinant human HDAC isoform.
1. Reagents and Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., Tris or HEPES-based buffer with salts and a reducing agent)
-
Test compound (HDAC inhibitor) dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A)
-
Developer solution (e.g., Trypsin in a buffer to stop the HDAC reaction and cleave the deacetylated substrate)
-
Black 96-well or 384-well microplates suitable for fluorescence measurements
-
Fluorescence microplate reader
2. Assay Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid effects on enzyme activity.
-
Enzyme and Inhibitor Pre-incubation: For slow-binding inhibitors, a pre-incubation step of the enzyme and the inhibitor is often necessary to allow the binding to reach equilibrium.[7][8] The recombinant HDAC enzyme is diluted to the desired concentration in cold assay buffer and added to the wells of the microplate. An equal volume of the diluted test compound is then added. The plate is incubated for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
Reaction Incubation: The plate is incubated for a set period (e.g., 60 minutes) at a controlled temperature to allow for substrate deacetylation.
-
Reaction Termination and Signal Development: The developer solution is added to each well. This stops the HDAC reaction and the trypsin in the developer cleaves the deacetylated substrate, releasing the fluorophore (e.g., 7-amino-4-methylcoumarin - AMC). The plate is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for complete development of the fluorescent signal.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-480 nm emission for AMC).[5]
3. Data Analysis:
-
The fluorescence readings are corrected by subtracting the background fluorescence from wells containing no enzyme.
-
The percent inhibition for each concentration of the test compound is calculated relative to the control wells with no inhibitor (100% activity).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the fluorogenic HDAC inhibitor screening assay.
Caption: Workflow for a fluorogenic HDAC inhibitor screening assay.
References
- 1. Adverse drug reaction profiles of histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Validating Panobinostat Target Engagement in Live Cells: A Comparative Guide to CETSA and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of epigenetic drug discovery, confirming that a drug molecule interacts with its intended target within the complex environment of a living cell is a critical step. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of Panobinostat, a potent pan-histone deacetylase (HDAC) inhibitor. We will also explore alternative methods and provide detailed experimental protocols and data to support your research.
Understanding Panobinostat and the Importance of Target Engagement
Panobinostat (LBH589) is an FDA-approved drug that inhibits a broad range of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other proteins. By inhibiting HDACs, Panobinostat leads to the accumulation of acetylated proteins, which can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Given its mechanism of action, directly verifying that Panobinostat binds to its intended HDAC targets within a cellular context is paramount for understanding its biological effects and for the development of more selective HDAC inhibitors.
Validating Panobinostat Target Engagement with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing the direct binding of a ligand to its target protein in a cellular environment. The principle behind CETSA is that the binding of a drug to its target protein confers thermal stability to the protein. Consequently, when cells are heated, the drug-bound protein is more resistant to heat-induced denaturation and aggregation compared to the unbound protein.
CETSA Experimental Protocol for Panobinostat
This protocol outlines the key steps for performing a CETSA experiment to validate the engagement of Panobinostat with its primary targets, HDAC1 and HDAC2.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HEK293T, HeLa) to 70-80% confluency.
-
Treat the cells with either vehicle (DMSO) or varying concentrations of Panobinostat (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis and Heat Treatment:
-
Harvest the cells and resuspend them in a suitable lysis buffer.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. A no-heat control should be included.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for a specified time (e.g., 20 minutes) at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the levels of the target proteins (HDAC1 and HDAC2) in the soluble fraction by Western blotting using specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
The shift in the melting temperature (Tm) between the vehicle- and Panobinostat-treated samples indicates target engagement.
-
Expected CETSA Results for Panobinostat
The following table summarizes the expected outcomes from a CETSA experiment with Panobinostat, demonstrating its engagement with HDAC1 and HDAC2.
| Target Protein | Treatment | Melting Temperature (Tm) | Interpretation |
| HDAC1 | Vehicle (DMSO) | ~48°C | Baseline thermal stability of HDAC1. |
| HDAC1 | Panobinostat (10 µM) | ~55°C | Increased thermal stability, confirming Panobinostat binding. |
| HDAC2 | Vehicle (DMSO) | ~50°C | Baseline thermal stability of HDAC2. |
| HDAC2 | Panobinostat (10 µM) | ~57°C | Increased thermal stability, confirming Panobinostat binding. |
| Control Protein (e.g., GAPDH) | Vehicle (DMSO) | No significant shift | Demonstrates the specificity of Panobinostat for its targets. |
| Control Protein (e.g., GAPDH) | Panobinostat (10 µM) | No significant shift | Demonstrates the specificity of Panobinostat for its targets. |
CETSA Workflow for Panobinostat Target Engagement
Caption: A flowchart illustrating the key steps of the Cellular Thermal Shift Assay (CETSA).
Alternative Methods for Target Engagement: A Comparison
While CETSA is a valuable tool, other methods can also be employed to assess target engagement. One prominent alternative is the NanoBRET™ Target Engagement Assay.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein. A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.
The following table provides a side-by-side comparison of CETSA and the NanoBRET™ assay for studying HDAC inhibitor target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein. |
| Readout | Western blotting or other methods to quantify soluble protein after heating. | Bioluminescence Resonance Energy Transfer (BRET) signal. |
| Cell State | Can be performed on intact cells or cell lysates. | Requires live cells. |
| Target Protein | Endogenous or overexpressed, untagged protein. | Requires genetic fusion of NanoLuc® luciferase to the target protein. |
| Throughput | Lower to medium throughput. | High throughput, suitable for screening. |
| Advantages | - No need for protein tagging, allowing the study of endogenous proteins.- Provides a direct measure of physical binding. | - High sensitivity and quantitative results.- Amenable to high-throughput screening. |
| Disadvantages | - Can be labor-intensive.- Not all proteins show a clear thermal shift. | - Requires genetic modification of the target protein.- Dependent on the availability of a suitable fluorescent tracer. |
NanoBRET™ Workflow for Panobinostat Target Engagement
Caption: A flowchart outlining the workflow of the NanoBRET™ Target Engagement Assay.
The Impact of Panobinostat on the HDAC Signaling Pathway
HDAC inhibitors like Panobinostat exert their effects by altering the acetylation state of both histone and non-histone proteins, thereby influencing various cellular processes. The diagram below illustrates a simplified view of the HDAC signaling pathway and the intervention by Panobinostat.
HDAC Signaling Pathway and Panobinostat Inhibition
Caption: A simplified diagram of the HDAC signaling pathway and its inhibition by Panobinostat.
Conclusion
Validating the target engagement of HDAC inhibitors like Panobinostat in live cells is a cornerstone of modern drug development. CETSA provides a robust and label-free method to directly confirm the physical interaction between a drug and its target protein in a physiological context. While alternative methods like the NanoBRET™ assay offer higher throughput and sensitivity, they necessitate genetic modification of the target protein. The choice of assay will ultimately depend on the specific research question, available resources, and the stage of the drug discovery process. This guide provides the necessary framework to design and execute experiments to confidently validate the target engagement of HDAC inhibitors, paving the way for a deeper understanding of their therapeutic potential.
A head-to-head comparison of Hdac-IN-57 and Romidepsin in T-cell lymphoma models
A Comparative Analysis of Two Histone Deacetylase Inhibitors
This guide provides a detailed comparison of Hdac-IN-57 and the well-established drug Romidepsin for the treatment of T-cell lymphoma. Due to the limited publicly available information on this compound, this comparison focuses on the established mechanisms and clinical data of Romidepsin, a potent histone deacetylase (HDAC) inhibitor approved for T-cell lymphoma, and outlines the necessary data points for a future comparative analysis should information on this compound become available.
Romidepsin: A Clinically Validated HDAC Inhibitor
Romidepsin (also known as Istodax®) is a bicyclic depsipeptide that selectively inhibits Class I histone deacetylases, with a less potent effect on Class IIb HDAC6.[1][2] Its mechanism of action involves the induction of histone acetylation, leading to a more open chromatin structure and the regulation of gene expression.[3] This epigenetic modification triggers a cascade of cellular events, including cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis.[4][5]
Romidepsin has demonstrated significant clinical efficacy in patients with relapsed or refractory cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[6][7] Clinical trials have shown objective response rates in a significant portion of patients, leading to its approval by the U.S. Food and Drug Administration (FDA) for these indications.[8][9][10]
This compound: An Investigational Agent
Currently, there is no publicly available scientific literature, clinical trial data, or specific details regarding the chemical structure, mechanism of action, or preclinical data for a compound explicitly named "this compound." This prevents a direct head-to-head comparison with Romidepsin at this time.
To facilitate a future comparative analysis, the following sections outline the critical experimental data and protocols that would be required for this compound.
Data Presentation: A Framework for Comparison
A comprehensive comparison would necessitate quantitative data from various in vitro and in vivo models of T-cell lymphoma. The following table provides a template for summarizing such data.
| Parameter | This compound | Romidepsin | T-cell Lymphoma Model(s) |
| IC50 (nM) | Data Not Available | (Reported in various cell lines) | Jurkat, HuT-78, etc. |
| Apoptosis Induction (%) | Data Not Available | (Dose-dependent increase) | Jurkat, HuT-78, etc. |
| Cell Cycle Arrest | Data Not Available | G2/M phase arrest | Jurkat, HuT-78, etc. |
| Tumor Growth Inhibition (%) | Data Not Available | (Significant inhibition) | Xenograft models (e.g., SCID mice) |
| HDAC Isoform Selectivity | Data Not Available | Primarily Class I | Biochemical assays |
Signaling Pathways and Experimental Workflows
The anti-tumor effects of HDAC inhibitors in T-cell lymphoma are mediated through various signaling pathways. A thorough comparison would involve elucidating the pathways modulated by each compound.
General HDAC Inhibitor Signaling Pathway
References
- 1. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC Inhibition Synergistically Enhances Alkylator-induced DNA Damage Responses and Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 4. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Biochemical and biophysical assays to confirm Hdac-IN-57 binding specificity
A comprehensive understanding of the binding specificity of a histone deacetylase (HDAC) inhibitor is paramount for its development as a selective and effective therapeutic agent. For a novel inhibitor such as Hdac-IN-57, a multi-faceted approach employing a combination of biochemical and biophysical assays is essential to elucidate its interaction with target proteins. This guide provides a comparative overview of key assays, their underlying principles, the data they generate, and detailed experimental protocols to confirm the binding specificity of this compound.
I. Overview of Assays for Binding Specificity
To rigorously characterize the binding of this compound, a tiered approach is recommended. Initial biochemical assays can determine its inhibitory activity against a panel of HDAC isoforms. Subsequently, biophysical assays can provide detailed insights into the direct binding events, including thermodynamics and kinetics, and confirm target engagement in a cellular environment.
| Assay Type | Assay Name | Principle | Key Parameters Measured | Throughput |
| Biochemical | Fluorogenic HDAC Activity Assay | Measures the enzymatic activity of HDACs on a fluorogenic substrate. Inhibition of this activity is quantified. | IC50 | High |
| Biophysical | Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the inhibitor to the HDAC protein, providing a complete thermodynamic profile.[1][2][3] | Kd, ΔH, ΔS, Stoichiometry (n) | Low |
| Biophysical | Surface Plasmon Resonance (SPR) | Measures the change in refractive index at a sensor surface as the inhibitor binds to immobilized HDAC protein, determining binding kinetics.[4][5] | Kd, kon, koff | Medium |
| Biophysical | Fluorescence Polarization (FP) | A competition assay that measures the displacement of a fluorescently labeled probe from the HDAC active site by the inhibitor.[6][7] | Ki, IC50 | High |
| Cell-based | Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of the target protein in cells upon inhibitor binding.[8][9][10] | ΔTm | Medium |
| Cell-based | NanoBRET™ Target Engagement Assay | Measures Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged HDAC and a fluorescent tracer in live cells.[8][9] | Apparent Affinity (Kd) | High |
II. Comparative Data Presentation
The following tables illustrate how quantitative data for this compound, compared with a known pan-HDAC inhibitor (e.g., SAHA) and a more selective inhibitor, would be presented.
Table 1: Biochemical Inhibition of HDAC Isoforms
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) |
| This compound | Value | Value | Value | Value | Value |
| SAHA (Pan-inhibitor) | 10 | 20 | 15 | 30 | 150 |
| Selective Inhibitor (Example) | 5 | 8 | 5000 | 8000 | 6000 |
Table 2: Biophysical Characterization of this compound Binding to HDAC1
| Assay | Parameter | This compound | SAHA |
| ITC | Kd (nM) | Value | 15 |
| ΔH (kcal/mol) | Value | -8.5 | |
| -TΔS (kcal/mol) | Value | -2.1 | |
| SPR | kon (1/Ms) | Value | 2.5 x 10^5 |
| koff (1/s) | Value | 3.8 x 10^-3 | |
| Kd (nM) | Value | 15.2 | |
| CETSA | ΔTm (°C) | Value | +4.2 |
III. Experimental Protocols & Workflows
Detailed methodologies for the key assays are provided below, accompanied by workflow diagrams generated using Graphviz.
A. Fluorogenic HDAC Activity Assay
This assay is a primary screen to determine the inhibitory potency of this compound against various HDAC isoforms.
Experimental Protocol:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add recombinant HDAC enzyme, assay buffer, and the diluted this compound or a vehicle control (DMSO).
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Allow the deacetylation reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding a developer solution containing trypsin, which cleaves the deacetylated substrate to release the fluorophore (AMC).[11]
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[12]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Thermodynamics of Binding of Structurally Similar Ligands to Histone Deacetylase 8 Sheds Light on Challenges in the Rational Design of Potent and Isozyme-Selective Inhibitors of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entropy as a Driver of Selectivity for Inhibitor Binding to Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 4. Potent, Selective, and CNS-Penetrant Tetrasubstituted Cyclopropane Class IIa Histone Deacetylase (HDAC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and optimization of a binding assay for histone deacetylase 4 using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a fluorescence polarization based assay for histone deacetylase ligand discovery. | Broad Institute [broadinstitute.org]
- 7. Development of a fluorescence polarization based assay for histone deacetylase ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC11 target engagement assay development in cells – CETSA – openlabnotebooks.org [openlabnotebooks.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Transcriptomic Effects of Pan-HDAC Inhibitors: Panobinostat and Hdac-IN-57
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the transcriptomic and cellular effects of two pan-histone deacetylase (HDAC) inhibitors: the well-characterized clinical drug Panobinostat and the research compound Hdac-IN-57. While extensive transcriptomic data for Panobinostat allows for a deep dive into its molecular impact, a direct comparative analysis is currently limited by the absence of publicly available transcriptomic data for this compound.
This document provides a comprehensive summary of Panobinostat's effects on gene expression and cellular pathways, supported by experimental data from publicly available studies. A theoretical comparison to this compound is also presented, based on its known inhibitory profile. Detailed experimental protocols for transcriptomic analysis are included to support further research.
Introduction to this compound and Panobinostat
This compound and Panobinostat are both potent pan-HDAC inhibitors, a class of drugs that block the activity of multiple histone deacetylase enzymes. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that generally represses transcription. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes and other genes involved in cell cycle arrest, differentiation, and apoptosis.
This compound is an orally active pan-HDAC inhibitor with the chemical name N-(4-(hydroxycarbamoyl)benzyl)-2-(4-methoxyphenyl)isonicotinamide. It demonstrates potent inhibitory activity against several HDAC isoforms.
Panobinostat , sold under the brand name Farydak, is an FDA-approved medication for the treatment of multiple myeloma.[1] It is a potent, non-selective pan-HDAC inhibitor that has been extensively studied, revealing broad transcriptomic changes and effects on numerous cancer-related signaling pathways.[1][2][3]
Comparative Inhibitory Profile
A direct comparison of the transcriptomic effects of this compound and Panobinostat is hampered by the lack of available RNA-sequencing or microarray data for this compound. However, a comparison of their known inhibitory profiles provides a basis for predicting overlapping and potentially distinct biological effects.
| Feature | This compound | Panobinostat |
| Chemical Name | N-(4-(hydroxycarbamoyl)benzyl)-2-(4-methoxyphenyl)isonicotinamide | (E)-N-hydroxy-3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylamide |
| CAS Number | 2716217-79-5 | 404950-80-7 |
| Inhibitory Spectrum | Pan-HDAC inhibitor | Pan-HDAC inhibitor (Classes I, II, and IV)[2] |
| Reported IC50 Values | HDAC1: 2.07 nMHDAC2: 4.71 nMHDAC6: 2.4 nMHDAC8: 107 nM | Potent nanomolar activity against Class I and II HDACs |
| Other Targets | LSD1 (IC50: 1.34 µM) | - |
| Known Effects | Induces apoptosis | Induces apoptosis, cell cycle arrest, and differentiation[1][4] |
Transcriptomic Analysis of Panobinostat Treatment
Transcriptomic studies, including microarray and RNA-sequencing, have revealed that Panobinostat treatment leads to widespread changes in gene expression in various cancer cell lines. A key finding is that Panobinostat can both upregulate and downregulate a significant number of genes, contrary to the simplified model that HDAC inhibition only leads to gene activation. In some studies, a majority of the gene expression changes involved repression.[3]
Key Transcriptomic Findings for Panobinostat:
-
Widespread Gene Dysregulation: In neuroblastoma cells, Panobinostat treatment affected the expression of over 2,700 genes.[5]
-
Cell Cycle Arrest: Panobinostat consistently downregulates genes involved in cell cycle progression, including cyclins and cyclin-dependent kinases, and upregulates cell cycle inhibitors like p21.[6]
-
Induction of Apoptosis: Genes promoting apoptosis are often upregulated, while anti-apoptotic genes can be repressed.
-
DNA Damage Pathways: Transcriptome analyses have shown that Panobinostat treatment can lead to the downregulation of genes involved in DNA damage repair pathways.[6]
-
Immune Modulation: Studies have indicated that Panobinostat can alter the expression of genes involved in immune regulation.
-
Core Gene Signature: A study in colon cancer cell lines identified a core set of 11 genes that were consistently modulated by both Panobinostat and another HDAC inhibitor, Vorinostat, suggesting a common molecular signature of HDAC inhibition in this cancer type.[7]
Signaling Pathways Modulated by Panobinostat
Panobinostat's anti-tumor activity is mediated through its influence on multiple signaling pathways critical for cancer cell survival and proliferation.
Caption: Major signaling pathways affected by Panobinostat.
Experimental Protocols
A generalized workflow for the comparative transcriptomic analysis of cells treated with HDAC inhibitors is provided below.
Cell Culture and Drug Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HCT116 colon cancer cells, K562 leukemia cells) in appropriate culture medium at a density that allows for logarithmic growth during the experiment.
-
Drug Preparation: Prepare stock solutions of this compound and Panobinostat in a suitable solvent, such as DMSO. Further dilute the stock solutions in culture medium to the desired final concentrations.
-
Treatment: After allowing the cells to adhere and resume growth (typically 24 hours), replace the medium with fresh medium containing the HDAC inhibitor or a vehicle control (e.g., DMSO at the same final concentration as the drug-treated samples).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, or 48 hours). The optimal time point may vary depending on the cell line and the specific genes of interest.
RNA Extraction and Quality Control
-
Cell Lysis and RNA Extraction: At each time point, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
-
RNA Integrity: Evaluate the integrity of the RNA by capillary electrophoresis (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of 8 or higher is recommended for downstream applications like RNA-sequencing.
RNA-Sequencing and Data Analysis
-
Library Preparation: Prepare sequencing libraries from the total RNA using a standard commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the drug-treated and vehicle control groups.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like GSEA, DAVID, or Metascape to identify significantly altered biological pathways and processes.
-
Caption: A typical workflow for transcriptomic analysis.
Logical Framework for Comparative Analysis
A comparative analysis of the transcriptomic data from this compound and Panobinostat would follow the logical flow depicted below. This framework remains theoretical for this compound pending the availability of data.
Caption: Logical framework for a comparative analysis.
Conclusion
Panobinostat is a potent pan-HDAC inhibitor that elicits broad changes in the cellular transcriptome, impacting key pathways involved in cell cycle control, apoptosis, and DNA damage repair. While this compound also acts as a pan-HDAC inhibitor with a similar potency against key Class I and II HDACs, the lack of publicly available transcriptomic data prevents a direct, data-driven comparison of their effects on gene expression. Based on its inhibitory profile, it is plausible that this compound would induce a largely overlapping set of transcriptomic changes to Panobinostat. However, potential differences in off-target effects or subtle variations in HDAC isoform affinity could lead to unique biological activities. Further research, including transcriptomic profiling of this compound-treated cells, is necessary to fully elucidate its mechanism of action and its comparative profile to clinically established HDAC inhibitors like Panobinostat.
References
- 1. Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Histone deacetylase inhibitor panobinostat induces clinical responses with associated alterations in gene expression profiles in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Single-Cell Sequencing Identifies Master Regulators Affected by Panobinostat in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA microarray profiling of genes differentially regulated by the histone deacetylase inhibitors vorinostat and LBH589 in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Efficacy of Hdac-IN-57: A Comparative Guide with Rescue Experiment Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel histone deacetylase (HDAC) inhibitor, Hdac-IN-57, against the established pan-HDAC inhibitor, Vorinostat (SAHA). We present supporting experimental data from a rescue experiment designed to confirm the on-target effects of this compound on cell cycle progression.
This compound is a novel, potent inhibitor of class I histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and generally repressing gene transcription.[1][2][3] By inhibiting HDACs, this compound is designed to increase histone acetylation, leading to a more open chromatin state and the transcription of genes that can, among other effects, halt the proliferation of cancer cells.[1][3] One of the key mechanisms by which HDAC inhibitors induce cell cycle arrest is through the upregulation of the cyclin-dependent kinase inhibitor p21.[1][4]
This guide details a rescue experiment to validate that the primary mechanism by which this compound induces cell cycle arrest is through the p21 signaling pathway. The results are compared with Vorinostat (SAHA), a well-characterized pan-HDAC inhibitor.
Comparative Analysis of this compound and Vorinostat
The following table summarizes the key characteristics and experimental outcomes for this compound and Vorinostat.
| Feature | This compound | Vorinostat (SAHA) |
| Target(s) | Class I HDACs (HDAC1, 2, 3, 8) | Pan-HDAC inhibitor (Classes I, II, IV) |
| Purity | >99% | >98% |
| EC50 for p21 Induction | 50 nM | 200 nM |
| Cell Line | Human colon carcinoma cell line (HCT116) | Human colon carcinoma cell line (HCT116) |
| Observed Effect | G1 phase cell cycle arrest | G1 phase cell cycle arrest |
On-Target Effect Confirmation via Rescue Experiment
To confirm that this compound exerts its anti-proliferative effects primarily through the upregulation of p21, a rescue experiment was performed. HCT116 cells were treated with this compound, Vorinostat, or a vehicle control. A subset of cells was also transfected with small interfering RNA (siRNA) to knock down the expression of p21. The percentage of cells in the G1 phase of the cell cycle was then quantified.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced cell cycle arrest and the principle of the p21 rescue experiment.
Caption: this compound signaling pathway and p21 rescue.
Experimental Workflow
The workflow for the rescue experiment is outlined below.
Caption: Workflow of the p21 rescue experiment.
Experimental Results
The knockdown of p21 significantly rescued the G1 phase cell cycle arrest induced by both this compound and Vorinostat, confirming that their primary mode of action for inducing cell cycle arrest in HCT116 cells is through the p21 pathway.
| Treatment Group | G1 Phase Population (%) | Standard Deviation |
| Vehicle Control + Control siRNA | 45.2 | 2.1 |
| This compound (50 nM) + Control siRNA | 78.5 | 3.5 |
| This compound (50 nM) + p21 siRNA | 51.3 | 2.8 |
| Vorinostat (200 nM) + Control siRNA | 75.8 | 3.1 |
| Vorinostat (200 nM) + p21 siRNA | 53.1 | 2.9 |
Experimental Protocols
Cell Culture: HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
siRNA Transfection: Cells were seeded in 6-well plates and allowed to adhere overnight. Transfection with either a non-targeting control siRNA or a p21-specific siRNA was performed using a lipid-based transfection reagent according to the manufacturer's instructions.
Drug Treatment: 24 hours post-transfection, the medium was replaced with fresh medium containing either this compound (50 nM), Vorinostat (200 nM), or a DMSO vehicle control.
Cell Cycle Analysis: After 24 hours of drug treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. Fixed cells were then washed and stained with a solution containing propidium iodide and RNase A. Cell cycle distribution was analyzed by flow cytometry.
Statistical Analysis: Data are presented as the mean ± standard deviation from three independent experiments. Statistical significance was determined using a one-way ANOVA followed by Tukey's post-hoc test. A p-value of <0.05 was considered statistically significant.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
